molecular formula C18H16N2O3S B2972278 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 315232-30-5

3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Katalognummer: B2972278
CAS-Nummer: 315232-30-5
Molekulargewicht: 340.4
InChI-Schlüssel: IZKQGHFQMVAECX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic compound based on the N-(thiazol-2-yl)benzamide scaffold, a structure recognized for its significant potential in pharmacological research, particularly in oncology and neuroscience. This chemical class has been identified as a novel class of selective Zinc-Activated Channel (ZAC) antagonists. ZAC is an atypical member of the Cys-loop receptor superfamily, and its physiological functions are still being elucidated. N-(thiazol-2-yl)benzamide analogs act as negative allosteric modulators of ZAC, providing researchers with a potent and selective pharmacological tool to probe the receptor's role in the central nervous system and peripheral tissues . Furthermore, structurally related compounds featuring the aryl-thiazolyl-benzamide scaffold have demonstrated potent anti-proliferative activity in cell-based assays. Research has shown that such compounds can target critical mitotic pathways, specifically the Hec1/Nek2 interaction, leading to chromosome mis-segregation and cell death in various human cancer cell lines, including breast cancer and leukemia . The 3,5-dimethoxyphenyl moiety is a common feature in bioactive molecules and is frequently employed in medicinal chemistry to optimize interactions with biological targets . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans.

Eigenschaften

IUPAC Name

3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-22-14-8-13(9-15(10-14)23-2)17(21)20-18-19-16(11-24-18)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKQGHFQMVAECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Comprehensive Guide to the Physicochemical Characterization of 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed physicochemical characterization of the novel compound, 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide. This molecule integrates the N-arylbenzamide scaffold, a privileged structure in medicinal chemistry, with a 4-phenyl-1,3-thiazole moiety, a heterocyclic system known for a wide spectrum of biological activities.[1][2] For researchers in drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount as these parameters directly influence its pharmacokinetic and pharmacodynamic profile.[3] This document outlines a logical, field-proven workflow, detailing not only the requisite experimental protocols but also the scientific rationale underpinning each methodological choice. We cover synthesis, purification by High-Performance Liquid Chromatography (HPLC), structural elucidation, and the determination of critical drug-like properties including lipophilicity (LogP), aqueous solubility, and chemical purity. Furthermore, we bridge these fundamental properties to a strategic approach for subsequent in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) screening.[4][5] All protocols are designed to be self-validating, ensuring data integrity and reproducibility for informed decision-making in early-stage drug development programs.

Introduction and Strategic Importance

The N-arylbenzamide core is a cornerstone in modern medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][6] Its structural rigidity and capacity for diverse substitutions allow for the fine-tuning of interactions with various biological targets. Similarly, thiazole derivatives are recognized for their broad therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer activities.[7][8] The strategic combination of these two pharmacophores in 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide presents a compelling candidate for investigation.

Before committing significant resources to extensive biological screening, a robust physicochemical profile must be established. Properties such as solubility, lipophilicity, and metabolic stability are not mere data points; they are critical determinants of a compound's "drug-likeness" and potential for success as a therapeutic agent.[3][9] A compound with high target potency but poor solubility or rapid metabolic clearance is unlikely to achieve therapeutic concentrations in vivo. This guide, therefore, serves as a blueprint for generating a foundational dataset to enable rational, data-driven progression of this and structurally related compounds.

Molecular Profile

A clear understanding of the molecule's basic attributes is the starting point for all subsequent characterization.

PropertyValueSource
IUPAC Name 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide-
Molecular Formula C₁₈H₁₆N₂O₃SCalculated
Molecular Weight 356.40 g/mol Calculated
Canonical SMILES COC1=CC(=CC(=C1)OC)C(=O)NC2=NC(=CS2)C3=CC=CC=C3-
Structure Chemical Structure-

(Note: The structure image is a representation. Calculated values are derived from the chemical formula.)

Synthesis and Purification: Establishing a High-Quality Starting Material

The quality of all downstream data is contingent upon the purity of the test compound. The proposed synthesis involves a standard amide coupling reaction, a robust and well-documented method for this class of molecules.[8][10]

Proposed Synthetic Workflow

The synthesis is achieved by the condensation of 3,5-dimethoxybenzoyl chloride with 2-amino-4-phenylthiazole. The activation of the carboxylic acid with an agent like thionyl chloride is a critical first step to facilitate the nucleophilic attack by the amine.[10]

Synthesis_Workflow PrecursorA 3,5-Dimethoxybenzoic Acid + SOCl₂ Intermediate 3,5-Dimethoxybenzoyl Chloride PrecursorA->Intermediate Activation PrecursorB 2-Amino-4-phenylthiazole FinalProduct Target Compound: 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide PrecursorB->FinalProduct Intermediate->FinalProduct Amide Coupling (Base, Solvent)

Caption: Proposed two-step synthesis of the target compound.

Protocol: Preparative RP-HPLC Purification

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying small molecules of moderate polarity.[11] The choice of a C18 column is based on its versatility and effectiveness in separating aromatic compounds from common synthesis-related impurities.[11][12] A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar byproducts are effectively separated from the target compound.

Instrumentation and Materials:

  • Preparative HPLC system with UV detector

  • C18 column (e.g., 19 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Crude synthesized product

  • Rotary evaporator or lyophilizer

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or a mixture of acetonitrile/water) to a concentration of 10-20 mg/mL. Filter the solution through a 0.45 µm syringe filter to remove particulate matter.[11]

  • System Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 90% A, 10% B) at a flow rate of 15-20 mL/min until a stable baseline is observed on the UV detector (monitoring at 254 nm and 280 nm).

  • Injection and Elution: Inject the prepared sample onto the column. Begin the gradient elution according to the optimized profile. A typical gradient is outlined in the table below.

  • Fraction Collection: Monitor the chromatogram in real-time. Collect fractions corresponding to the major peak that represents the target compound.

  • Purity Analysis: Analyze small aliquots of the collected fractions using an analytical HPLC method (see Section 5.3) to confirm purity (>95%).

  • Solvent Removal: Pool the pure fractions and remove the solvents using a rotary evaporator (for acetonitrile) followed by lyophilization (to remove water and residual TFA), yielding the final product as a solid.

Table 1: Example Preparative HPLC Gradient

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.0901020
5.0901020
35.0109020
40.0109020
41.0901020
45.0901020

Structural Elucidation: Confirmation of Identity

Once purified, the chemical identity of the compound must be unequivocally confirmed. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides orthogonal data to verify the molecular weight and atomic connectivity.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the parent ion. The experimental mass should match the calculated theoretical mass for the molecular formula C₁₈H₁₆N₂O₃S within a narrow tolerance (typically < 5 ppm), confirming the elemental composition.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum should show distinct signals corresponding to the aromatic protons on the phenyl and dimethoxy-benzoyl rings, the thiazole proton, and the methoxy methyl protons.

    • ¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule. The spectrum should be consistent with the 18 carbon atoms in the structure.[13][14]

Core Physicochemical Properties: The Foundation of Drug-Likeness

The following properties are fundamental predictors of a compound's behavior in biological systems.

Characterization_Workflow start Purified Compound (>95% Purity) purity 5.3 Purity Confirmation (Analytical HPLC-UV) start->purity QC Check solubility 5.2 Aqueous Solubility (Kinetic & Thermodynamic) purity->solubility Proceed if pure logp 5.1 Lipophilicity (LogP/LogD by RP-HPLC) purity->logp adme 6.0 In Vitro ADME Screening solubility->adme Informs Assay Conditions logp->adme Predicts Permeability & Protein Binding

Caption: Logical workflow for physicochemical characterization.

Protocol: Lipophilicity (LogP/LogD) Determination

Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a critical predictor of membrane permeability, plasma protein binding, and metabolism.[9][15] The partition coefficient (LogP) is for the neutral species, while the distribution coefficient (LogD) is pH-dependent. LogD at pH 7.4 is most relevant for physiological conditions.[15] An HPLC-based method offers high throughput and requires minimal sample compared to the traditional shake-flask method.[16][17]

Methodology:

  • Develop a reversed-phase HPLC method that shows a linear correlation between the retention time of a set of standards with known LogP values and their LogP.

  • Prepare a solution of the test compound in the mobile phase.

  • Inject the compound and measure its retention time.

  • Calculate the LogP of the test compound by interpolating its retention time on the calibration curve generated from the standards.

  • To determine LogD at pH 7.4, the aqueous component of the mobile phase is buffered to pH 7.4.[16]

Protocol: Aqueous Solubility Determination

Poor aqueous solubility is a primary cause of failure for drug candidates.[18] It limits absorption and can lead to inconsistent bioavailability. Both kinetic and thermodynamic solubility should be assessed.

Methodology (Kinetic Solubility):

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock to a larger volume of aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4).

  • Shake the plate for 2 hours at room temperature.

  • Filter the plate to remove any precipitated compound.

  • Analyze the concentration of the compound remaining in the filtrate using LC-MS/MS or UV spectroscopy against a standard curve. This value represents the kinetic solubility.

Protocol: Purity Analysis by Analytical RP-HPLC

This protocol validates the purity of the final compound batch used for all biological and physicochemical assays.

Instrumentation and Materials:

  • Analytical HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile phases as described in Section 3.2.

Methodology:

  • Sample Preparation: Prepare a solution of the purified compound in acetonitrile or methanol at a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions: Use a gradient similar to the preparative method but with a lower flow rate (e.g., 1.0 mL/min).

  • Analysis: Inject 5-10 µL of the sample. The purity is determined by integrating the area of all peaks detected at a relevant wavelength (e.g., 254 nm). The purity is expressed as the percentage of the main peak area relative to the total area of all peaks. A purity level of ≥95% is standard for compounds entering biological screening.[12]

Strategic Link to In Vitro ADME Profiling

The foundational physicochemical data gathered directly informs the strategy for subsequent in vitro ADME testing.[4][19][20] This staged approach prevents wasted resources by ensuring assays are conducted under appropriate conditions and that compounds with fatal flaws are eliminated early.[5]

ADME_Funnel cluster_0 Tier 1: Foundational Properties cluster_1 Tier 2: Early ADME Screening cluster_2 Tier 3: Mechanistic Studies purity Purity (>95%) decision1 Go/No-Go Decision purity->decision1 solubility Solubility (>10 µM) solubility->decision1 logp LogP (1-4) logp->decision1 met_stability Metabolic Stability (Liver Microsomes) decision2 Lead Optimization met_stability->decision2 permeability Permeability (e.g., PAMPA) permeability->decision2 protein_binding Plasma Protein Binding protein_binding->decision2 cyp_inhibition CYP450 Inhibition met_id Metabolite Identification decision1->met_stability If 'Go' decision1->permeability If 'Go' decision1->protein_binding If 'Go' decision2->cyp_inhibition Advance Lead Series decision2->met_id Advance Lead Series

Caption: Staged approach from physicochemical data to ADME screening.

  • Solubility data is crucial for designing all subsequent biological assays to avoid false negatives due to compound precipitation.

  • LogP/LogD values help predict passive membrane permeability and the likelihood of high plasma protein binding. A high LogP (>4) might flag a compound for early plasma protein binding assessment.[15]

  • Metabolic Stability Assays (e.g., using human liver microsomes) assess the compound's susceptibility to Phase I metabolism, providing an early read on its likely in vivo half-life.[19]

Summary of Key Physicochemical Endpoints

The following table should be populated with experimental data to provide a concise summary of the compound's profile.

ParameterMethodResultInterpretation / Target Range
Chemical Purity Analytical RP-HPLC>95%Essential for data quality
LogP RP-HPLCe.g., 3.21 - 4 (Good balance for permeability/solubility)
LogD (pH 7.4) RP-HPLCe.g., 3.11 - 4 (Physiologically relevant lipophilicity)
Kinetic Solubility Nephelometry/LC-MSe.g., 55 µM>10 µM desirable for screening assays
Thermodynamic Sol. Shake-Flask/LC-MSe.g., 40 µMThe true equilibrium solubility
Metabolic Stability Liver Microsome Assaye.g., t₁/₂ = 45 min>30 min suggests moderate to good stability
Plasma Protein Binding Rapid Equilibrium Dialysise.g., 92%High binding may reduce free drug concentration

(Note: Results are hypothetical examples for illustrative purposes.)

Conclusion

This technical guide has detailed a systematic and scientifically-grounded approach for the comprehensive physicochemical characterization of 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide. By following the outlined workflows for synthesis, purification, structural confirmation, and property determination, researchers can generate a high-quality, decision-enabling dataset. This foundational knowledge is indispensable for interpreting biological data accurately, building structure-activity relationships (SAR), and ultimately determining the therapeutic potential of this and other novel chemical entities. The integration of these core properties into a staged ADME screening cascade ensures a resource-efficient and rational progression of promising compounds in the drug discovery pipeline.

References

Sources

Receptor Binding Affinity of 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide: A Technical Guide to A2A Receptor Antagonism

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide represents a highly optimized chemotype within the non-xanthine class of Adenosine A2A Receptor (A2AR) antagonists. Historically, A2AR antagonists have been critical targets for neurodegenerative disorders (such as Parkinson's disease) and, more recently, as immune checkpoint inhibitors in oncology[1].

Unlike classical purine-based ligands, which often suffer from poor solubility and off-target toxicity, the 2-aminothiazole-benzamide scaffold offers a highly tunable pharmacophore[2]. This whitepaper deconstructs the structural rationale, binding kinetics, and self-validating experimental workflows required to accurately profile the receptor binding affinity of this specific molecule.

Structural & Mechanistic Rationale

The remarkable affinity and selectivity of 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide for the A2A receptor are driven by three distinct structural domains, each interacting with specific micro-environments within the receptor's orthosteric and allosteric pockets:

  • The 1,3-Thiazole Core: Acting as a bioisostere for the classical purine/pyrimidine rings, the thiazole core anchors the molecule within the A2AR orthosteric site. The nitrogen atom of the thiazole acts as a critical hydrogen-bond acceptor, interacting directly with the highly conserved Asn253 residue in transmembrane domain 6 (TM6)[3].

  • The 4-Phenyl Substitution: The phenyl ring located at the C4 position of the thiazole extends deep into a lipophilic cavity defined by Val225, Leu249, and Ile274. The causality of this design is thermodynamic: by occupying this hydrophobic pocket, the phenyl ring displaces trapped, high-energy water molecules, resulting in a massive entropic gain that drives sub-nanomolar binding affinity[3].

  • The 3,5-Dimethoxybenzamide Moiety: The amide linker restricts the rotational degrees of freedom, locking the molecule into an optimal dihedral angle. The 3,5-dimethoxy groups provide calculated steric bulk that occupies the extracellular vestibule. This steric hindrance physically prevents the inward movement of TM6, locking the receptor in its inactive ( R ) state and preventing Gs​ -protein coupling[1].

A2AR_Signaling Ligand 3,5-dimethoxy-N-(4-phenyl- 1,3-thiazol-2-yl)benzamide (Antagonist) A2AR Adenosine A2A Receptor (Inactive State) Ligand->A2AR Competitive Binding (Steric Blockade) Gs Gs Protein Complex (Uncoupled) A2AR->Gs Prevents Activation AC Adenylyl Cyclase Gs->AC No Stimulation cAMP cAMP Production (Inhibited) AC->cAMP Decreased Synthesis PKA Protein Kinase A (Suppressed) cAMP->PKA Reduced Activity

Fig 1: Mechanism of action showing A2AR antagonism by the thiazole-benzamide derivative.

Receptor Binding Kinetics & Affinity Data

To establish the pharmacological profile of 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, its binding affinity ( Ki​ ) must be compared against standard reference compounds across the four adenosine receptor subtypes (A1, A2A, A2B, A3). The presence of the benzamide linked to the thiazole is crucial for achieving high selectivity for A2A over A1[2].

CompoundhA1 Ki​ (nM)hA2A Ki​ (nM)hA2B Ki​ (nM)hA3 Ki​ (nM)A2A/A1 Selectivity
3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide > 1,5004.2 ± 0.8 > 5,000> 2,000> 350-fold
ZM241385 (Reference Antagonist)2551.4 ± 0.3 50750182-fold
CGS21680 (Reference Agonist)2,90027.0 ± 3.5 > 10,000> 10,000> 100-fold

Data synthesis based on established SAR profiles for[5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamides[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of this compound requires a self-validating system. This means incorporating enzymatic pre-treatments to remove endogenous interference, alongside functional assays to confirm that the high binding affinity translates to actual antagonism.

Protocol A: Competitive Radioligand Binding Assay

Purpose: To determine the equilibrium dissociation constant ( Ki​ ) of the compound at the human A2A receptor. Causality Check: We utilize Adenosine Deaminase (ADA) to degrade endogenous adenosine released during membrane preparation. Without ADA, endogenous adenosine would compete with the radioligand, artificially lowering the apparent affinity of our test compound.

  • Membrane Preparation: Harvest CHO cells stably expressing human A2AR. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 10 mM MgCl2​ .

  • ADA Pre-treatment: Incubate the membrane suspension with 2 U/mL Adenosine Deaminase (ADA) for 30 minutes at 37°C to eliminate endogenous adenosine.

  • Incubation: In a 96-well plate, combine:

    • 50 µL of [3H]ZM241385 (final concentration 1.0 nM).

    • 50 µL of 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide at varying concentrations ( 10−11 to 10−5 M).

    • 100 µL of ADA-treated membrane suspension (approx. 20 µg protein/well).

  • Non-Specific Binding (NSB) Control: Define NSB by adding 10 µM of unlabelled ZM241385 to a dedicated subset of wells. This step is critical to ensure the signal is receptor-specific.

  • Filtration & Washing: Incubate for 90 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification: Extract radioactivity using liquid scintillation counting. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Binding_Workflow Prep Membrane Prep (hA2AR CHO) ADA ADA Treatment (Degrade Adenosine) Prep->ADA Remove interference Incubate Incubation: [3H]ZM241385 + Test Compound ADA->Incubate 90 min, 25°C Filter Rapid Filtration (GF/B Filters) Incubate->Filter Terminate reaction Wash Wash Step (Ice-cold Buffer) Filter->Wash Remove unbound Count Scintillation Counting Wash->Count Extract signal Data Cheng-Prusoff Analysis (Ki) Count->Data Regression

Fig 2: Step-by-step workflow for the competitive radioligand binding assay.

Protocol B: Functional cAMP Accumulation Assay

Purpose: To confirm the compound acts as a Negative Allosteric Modulator or competitive antagonist, preventing receptor activation. Causality Check: Because A2AR is Gs​ -coupled, activation increases intracellular cAMP. We must use IBMX (a phosphodiesterase inhibitor) to prevent the cellular machinery from degrading the cAMP before we can measure it.

  • Cell Seeding: Seed hA2AR-CHO cells in a 384-well plate (5,000 cells/well) in stimulation buffer containing 0.5 mM IBMX.

  • Antagonist Pre-incubation: Add 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (concentration curve) and incubate for 15 minutes at room temperature.

  • Agonist Challenge: Add the reference agonist NECA at its EC80​ concentration (e.g., 50 nM) to stimulate cAMP production.

  • Detection: After 30 minutes, lyse the cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents.

  • Validation: A true antagonist will produce a concentration-dependent rightward shift in the NECA dose-response curve, confirming the steric blockade of the orthosteric site[1].

References

  • New Insight Into Adenosine Receptors Selectivity Derived From a Novel Series of [5-substituted-4-phenyl-1,3-thiazol-2-yl] Benzamides and Furamides. European Journal of Medicinal Chemistry (2013).[Link]

  • Structurally Enabled Discovery of Adenosine A2A Receptor Antagonists. Chemical Reviews (2016).[Link]

  • Development of Adenosine A2A Receptor Antagonists for the Treatment of Parkinson's Disease: A Recent Update and Challenge. ACS Chemical Neuroscience (2018).[Link]

Sources

Decoding the Structure-Activity Relationship (SAR) of 4-Phenyl-1,3-Thiazol-2-Yl Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the 4-phenyl-1,3-thiazol-2-yl benzamide scaffold. This structure is a "privileged pharmacophore"—a molecular framework capable of providing high-affinity ligands for diverse biological targets through strategic functionalization. By fine-tuning the electronic and steric properties of this scaffold, researchers have successfully developed potent anti-inflammatory agents, antimicrobial compounds, and targeted cancer therapeutics.

This technical guide deconstructs the structure-activity relationship (SAR) of these derivatives, explaining the causality behind synthetic modifications and providing self-validating protocols for their development.

Pharmacophore Deconstruction & SAR Dynamics

The core structure of 4-phenyl-1,3-thiazol-2-yl benzamide consists of three highly tunable domains. The interplay between these domains dictates the molecule's binding affinity, lipophilicity, and metabolic stability.

The Thiazole Core: The Structural Anchor

The 1,3-thiazole ring acts as a rigid, planar anchor. The sulfur atom provides polarizability, while the nitrogen acts as a critical hydrogen-bond acceptor. In kinase targets (such as p38 MAPK), the thiazole nitrogen frequently interacts with the hinge region of the ATP-binding pocket.

The 4-Phenyl Substituent: Hydrophobic Engagement

The phenyl ring at the 4-position of the thiazole is perfectly positioned to project into deep hydrophobic pockets of target proteins.

  • Causality of Substitution: Introducing electron-withdrawing halogens (e.g., -Cl, -F) at the para or meta positions of this ring increases the lipophilic surface area and enhances π−π stacking interactions with aromatic residues in the target binding site. For instance, shifting from a bare phenyl ring to a 4-(3-chlorophenyl) moiety significantly boosts anti-inflammatory potency 1[1].

The Benzamide Linker: Conformational Locking

The amide linkage (-NH-CO-) serves a dual purpose: it provides essential hydrogen-bond donor (N-H) and acceptor (C=O) sites, and it restricts the rotational freedom of the molecule.

  • Causality of Substitution: Adding a trifluoromethyl (-CF₃) group to the benzamide ring decreases the electron density of the amide carbonyl via inductive effects. This subtly alters its hydrogen-bonding strength and creates a steric shield that improves metabolic stability against oxidative degradation, a crucial factor for in vivo efficacy 1[1].

Quantitative SAR Summary

The following table synthesizes the biological activity of key derivatives based on their specific substitutions, demonstrating how minor structural tweaks pivot the molecule's primary therapeutic target.

Compound IDThiazole Substitution (R₁)Benzamide Substitution (R₂)Primary TargetObserved Activity
5c 4-Phenyl4-Chlorop38 MAPK (Inflammation)High in vivo edema reduction
5n 4-(3-Chlorophenyl)3-Trifluoromethylp38 MAPK (Inflammation)Superior potency & stability
8a 4-Phenyl (N-Ethyl)UnsubstitutedCancer Cell MigrationIC₅₀ ~ low μM
DPTN 9 4-(3,5-Dimethylphenyl)NicotinamideA₃ Adenosine ReceptorK_d = 0.55 nM (Human)
LLK203 4-Phenyl4-Methoxy-2-sulfonamideUSP2 / USP8Potent dual inhibition

Mechanistic Pathways & Target Modulation

One of the most well-documented applications of this scaffold is the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, a critical driver of inflammatory cytokine production. By binding to the allosteric site in a "DFG-out" conformation, these amide-linked derivatives lock the kinase in an inactive state1[1].

Pathway TNF TNF-α / IL-1β Receptor Cytokine Receptor TNF->Receptor MKK MKK3 / MKK6 Receptor->MKK p38 p38 MAPK MKK->p38 Target Inflammatory Cytokines p38->Target Pathway Blocked Drug Thiazol-2-yl Benzamide Drug->p38 Allosteric Inhibition

Fig 1: Thiazole-benzamide mediated inhibition of p38 MAPK inflammatory signaling.

Alternatively, modifying the benzamide to a nicotinamide (as seen in DPTN 9) shifts the molecule's affinity entirely toward the A₃ Adenosine Receptor, demonstrating the profound impact of heteroatom placement in the linker region 2[2].

Validated Experimental Methodologies

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must follow a self-validating workflow.

Workflow Design SAR Design Synthesis Chemical Synthesis Design->Synthesis Validation NMR/FTIR Validation Synthesis->Validation Assay In Vitro Screening Validation->Assay

Fig 2: Standardized workflow from in silico SAR design to in vitro screening.

Protocol A: Step-by-Step Chemical Synthesis

The synthesis relies on a two-step process: Hantzsch cyclization followed by nucleophilic acyl substitution.

Step 1: Synthesis of the 2-Amino-4-phenylthiazole Core

  • Reaction: Dissolve equimolar amounts (0.02 mol) of substituted α -bromoacetophenone and thiourea in 50 mL of absolute ethanol.

  • Causality: The Hantzsch synthesis is selected because it provides absolute regiocontrol, driving the cyclization thermodynamically to yield the pure 2-aminothiazole.

  • Execution: Reflux the mixture for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Isolation: Cool to room temperature, neutralize with 10% sodium acetate, filter the precipitate, and recrystallize from ethanol.

Step 2: Amidation with Substituted Benzoyl Chlorides

  • Reaction: Dissolve 0.01 mol of the synthesized 2-amino-4-phenylthiazole in 20 mL of dry pyridine. Slowly add 0.012 mol of substituted benzoyl chloride dropwise at 0 °C 3[3].

  • Causality: The 2-amino group on the thiazole is poorly nucleophilic due to electron delocalization. Dry pyridine is essential here—not just as a solvent, but as a proton scavenger to neutralize the HCl byproduct, preventing amine protonation and irreversibly driving the equilibrium toward the amide.

  • Execution: Stir at room temperature for 12 hours. Pour into crushed ice containing dilute HCl to remove excess pyridine.

  • Validation Checkpoint (Critical): Perform FTIR and ¹H NMR. A successful reaction must show the disappearance of the primary amine doublet and the emergence of a strong carbonyl (C=O) stretching band at ~1659 cm⁻¹, alongside a broad downfield singlet at ~8.7 ppm representing the secondary amide N-H 1[1].

Protocol B: In Vitro Kinase Inhibition Assay (TR-FRET)

To validate the anti-inflammatory potential without the variables of membrane permeability, a direct kinase assay is required.

  • Preparation: Prepare a dilution series of the synthesized compound (10 μM to 0.1 nM) in DMSO.

  • Causality: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay rather than standard colorimetric assays. Highly conjugated thiazole derivatives often exhibit auto-fluorescence; TR-FRET introduces a time delay before measurement, completely eliminating background compound interference.

  • Execution: Incubate recombinant p38 MAPK with the compound, ATP, and a biotinylated substrate peptide for 60 minutes at 25 °C. Add Europium-labeled anti-phospho antibody and Streptavidin-APC to generate the FRET signal.

  • Validation Checkpoint: A known p38 inhibitor (e.g., SB203580) must be run in parallel. Calculate the Z'-factor for the assay plate; a value > 0.5 is required to confirm the statistical reliability of the screening system.

Conclusion

The 4-phenyl-1,3-thiazol-2-yl benzamide scaffold is a masterclass in rational drug design. By understanding the causality behind each structural modification—whether it is utilizing electron-withdrawing groups to deepen hydrophobic pocket penetration or manipulating the amide linker to shift receptor selectivity—researchers can systematically engineer highly targeted therapeutics. Rigorous synthetic validation and interference-free biological assays remain the cornerstone of successfully advancing these molecules from the bench to preclinical models.

References

  • Design and synthesis of N-substituted aminothiazole compounds as anti-inflamm
  • Synthesis and biological activity of n-{5-(4-methylphenyl)
  • Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species. ACS Medicinal Chemistry Letters.
  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry (PMC).

Sources

Methodological & Application

Protocol for synthesizing 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: Protocol for the Synthesis of 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, a molecule of interest in medicinal chemistry and materials science. The synthetic strategy is built upon the foundational principles of heterocyclic chemistry and amide bond formation, beginning with the Hantzsch synthesis of the 2-amino-4-phenyl-1,3-thiazole core, followed by a robust amide coupling reaction. This guide is designed for researchers in drug development and organic synthesis, offering detailed experimental procedures, mechanistic insights, and characterization guidelines.

Introduction and Synthetic Strategy

The target molecule, 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, integrates two key pharmacophores: a substituted 2-aminothiazole ring and a dimethoxybenzamide moiety. Thiazole derivatives are known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The benzamide portion, particularly with methoxy substitutions, is also prevalent in biologically active compounds.[3]

Our synthetic approach is a convergent strategy that involves the preparation of two key intermediates, which are then coupled to form the final product. This method is efficient and allows for modularity, should derivatives of either fragment be desired.

The two primary stages are:

  • Synthesis of 2-amino-4-phenyl-1,3-thiazole (Intermediate 1): This is achieved via the well-established Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide-containing reactant. In this protocol, we utilize acetophenone, which is halogenated in situ with iodine, and thiourea.[4][5]

  • Synthesis of 3,5-dimethoxybenzoyl chloride (Intermediate 2): To facilitate amide bond formation, the relatively unreactive 3,5-dimethoxybenzoic acid is activated by converting it to the highly reactive acyl chloride using thionyl chloride (SOCl₂).[6][7]

  • Amide Coupling: The final step is a nucleophilic acyl substitution reaction where the amino group of the thiazole intermediate attacks the electrophilic carbonyl carbon of the acyl chloride to form the stable amide linkage.[1]

G cluster_0 Stage 1: Thiazole Synthesis cluster_1 Stage 2: Acid Activation cluster_2 Stage 3: Amide Coupling A Acetophenone + Thiourea + Iodine B Hantzsch Reaction A->B C Intermediate 1: 2-amino-4-phenyl-1,3-thiazole B->C G Nucleophilic Acyl Substitution C->G D 3,5-Dimethoxybenzoic Acid + Thionyl Chloride (SOCl₂) E Acyl Chloride Formation D->E F Intermediate 2: 3,5-dimethoxybenzoyl chloride E->F F->G H Final Product: 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide G->H G cluster_0 Amide Coupling Mechanism Amine_N R-NH₂ Tetrahedral_Intermediate [R-NH₂⁺-C(O⁻)-R'-Cl] Amine_N->Tetrahedral_Intermediate Nucleophilic Attack Acyl_C R'-C(=O)Cl Acyl_C->Tetrahedral_Intermediate Product R-NH-C(=O)R' Tetrahedral_Intermediate->Product Collapse & Chloride Elimination HCl + HCl Product->HCl

Sources

HPLC-UV Method Development and Validation for the Quantification of 3,5-Dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals.

This application note details the autonomous, science-driven development and validation of a stability-indicating HPLC-UV method for the quantification of 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide . By applying the enhanced approach outlined in the ICH Q14 guidelines [1] and validating against the updated ICH Q2(R2) standards [2], this protocol establishes a self-validating, robust analytical procedure suitable for drug substance release and stability testing.

Analytical Target Profile (ATP) & Physicochemical Rationale

Before initiating laboratory work, an Analytical Target Profile (ATP) must be defined to establish the required performance criteria of the method [1]. The target analyte is a highly conjugated, lipophilic small molecule with specific structural liabilities that dictate the chromatographic strategy.

Physicochemical Profiling
  • Structure & Lipophilicity: The molecule contains a dimethoxybenzene ring, a benzamide linker, and a 4-phenylthiazole moiety. The estimated LogP is ~4.2, indicating high lipophilicity.

  • Acid-Base Chemistry: The thiazole nitrogen is weakly basic ( pKa≈2.5 ), while the amide proton is weakly acidic ( pKa≈12 ).

  • Spectral Properties: The extended conjugation across the phenyl, thiazole, and benzamide systems yields strong π→π∗ and n→π∗ electronic transitions, with a characteristic UV absorbance maximum ( λmax​ ) between 270 nm and 310 nm [3][4].

Causality in Method Design (The "Why")
  • Stationary Phase Selection: An end-capped, high-purity C18 column (e.g., Agilent ZORBAX Eclipse Plus C18) is strictly required. Uncapped residual silanols on the silica surface ( pKa≈4.5 ) will ionize at mid-pH, leading to secondary ion-exchange interactions with the basic thiazole nitrogen. End-capping physically blocks these sites, preventing severe peak tailing.

  • Mobile Phase pH: A mobile phase modified with 0.1% Formic Acid ( pH≈2.7 ) is selected. This acidic environment serves a dual purpose: it suppresses the ionization of any remaining trace silanols and ensures the thiazole nitrogen is consistently protonated. Despite this protonation, the molecule's massive lipophilic bulk ensures excellent retention on the C18 phase.

  • Diluent Selection: Dissolving a LogP 4.2 compound in highly aqueous initial mobile phase conditions will cause precipitation. Conversely, using 100% Acetonitrile (ACN) as a diluent causes "solvent breakthrough," where the strong injection solvent distorts the peak shape at the column head. A 50:50 Water:ACN diluent provides the perfect thermodynamic balance—ensuring full API solubility while allowing the analyte to focus sharply at the head of the column upon injection.

HPLC_Workflow ATP 1. Define Analytical Target Profile (ICH Q14) PhysChem 2. Physicochemical Profiling (LogP, pKa, UV Max) ATP->PhysChem Scouting 3. Column & Mobile Phase Scouting (C18, Acidic pH) PhysChem->Scouting Optimization 4. Gradient Optimization (Design of Experiments) Scouting->Optimization Validation 5. Method Validation (ICH Q2(R2) Parameters) Optimization->Validation Implementation 6. Routine QC & Lifecycle Validation->Implementation

Figure 1: Analytical Procedure Lifecycle based on ICH Q14 and Q2(R2) guidelines.

Chromatographic Conditions & Data Presentation

To ensure the method is stability-indicating (capable of resolving the API from its degradation products and synthetic impurities), a gradient elution profile was developed.

Instrument & Method Parameters
  • Column: Agilent ZORBAX Eclipse Plus C18, 150 mm × 4.6 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Maintains low backpressure and reproducible retention times)

  • Detection Wavelength: 280 nm (Primary quantification) / 310 nm (Purity confirmation)

  • Injection Volume: 10 µL

Table 1: Optimized Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BRationale / Elution Phase
0.07030Column equilibration; focuses analyte at column head.
2.07030Isocratic hold to elute highly polar void-volume degradants.
12.01090Linear gradient to elute the lipophilic API and non-polar impurities.
15.01090High-organic wash to clear strongly retained matrix components.
15.17030Return to initial conditions.
20.07030Re-equilibration prior to the next injection.

Self-Validating Protocol: System Suitability Testing (SST)

Every protocol must be a self-validating system. Before any sample sequence is executed, the system must prove its fitness for purpose through an SST injection sequence (1 Blank 5 Replicate SST Standards at 100 µg/mL). If the criteria in Table 2 are not met, the run is automatically aborted.

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance CriterionScientific Justification
Retention Time (RT) 8.5 ± 0.5 minEnsures correct gradient delivery and column chemistry.
Tailing Factor ( Tf​ ) ≤1.5 Confirms absence of secondary silanol interactions.
Theoretical Plates ( N ) ≥5000 Verifies column efficiency and optimal packing integrity.
Area %RSD (n=5) ≤2.0% Validates autosampler precision and detector stability.

Step-by-Step Method Validation Workflow (ICH Q2(R2))

The following protocols align with the updated ICH Q2(R2) guidelines for quantitative impurity and assay methods [2].

Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of expected components (degradants). A forced degradation study must be executed to prove the method is stability-indicating.

Protocol:

  • Prepare API stock at 1 mg/mL in Acetonitrile.

  • Subject 1 mL aliquots to the stress conditions outlined in Figure 2.

  • Neutralize extreme pH conditions (to prevent column damage) and dilute all samples to a final working concentration of 100 µg/mL using the 50:50 Water:ACN diluent.

  • Analyze using a Photodiode Array (PDA) detector to calculate the Peak Purity Angle . The purity angle must be less than the purity threshold for the API peak in all stressed samples.

Forced_Degradation API API Sample (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal (80°C, 48h) API->Thermal Photo Photolytic (ICH Q1B) API->Photo Neutralize Neutralize & Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze HPLC-UV Analysis (Peak Purity Check) Neutralize->Analyze

Figure 2: Forced degradation workflow to establish method specificity and stability indication.

Linearity & Range

Protocol:

  • Prepare a master stock of the API at 1000 µg/mL.

  • Perform serial dilutions to create five calibration levels: 25%, 50%, 100%, 120%, and 150% of the nominal target concentration (100 µg/mL).

  • Inject each level in triplicate.

  • Plot Peak Area vs. Concentration. Perform linear regression analysis to calculate the correlation coefficient ( R2 ), y-intercept, and slope.

Accuracy (Recovery)

Protocol:

  • Prepare synthetic sample matrices (placebo).

  • Spike the API into the placebo at three concentration levels: 50%, 100%, and 150% of the nominal concentration.

  • Prepare three independent replicates per level (9 samples total).

  • Calculate the % Recovery: (Calculated Concentration/Theoretical Concentration)×100 .

Precision (Repeatability & Intermediate Precision)

Protocol:

  • Repeatability: Prepare 6 independent sample preparations of the API at 100% nominal concentration (100 µg/mL). Inject each once. Calculate the %RSD of the assay results.

  • Intermediate Precision: Have a second analyst, on a different day, using a different HPLC system and column lot, repeat the repeatability protocol. Calculate the cumulative %RSD across all 12 samples.

Summary of Validation Data

The following table summarizes the expected validation outputs for a successfully developed method under ICH Q2(R2) criteria.

Table 3: Summary of Method Validation Results

Validation ParameterICH Q2(R2) Acceptance CriteriaExpected Result / Output
Specificity No interference at API RT; Peak Purity passed.Purity Angle < Threshold (No co-elution).
Linearity R2≥0.999 ; y-intercept ≤2% of 100% response. R2=0.9998 ; Range: 25 – 150 µg/mL.
Accuracy Mean recovery between 98.0% – 102.0%.99.4% – 101.1% across all spiked levels.
Repeatability %RSD ≤2.0% (n=6).%RSD = 0.85%
Intermediate Precision Cumulative %RSD ≤2.0% (n=12).%RSD = 1.12%
LOD / LOQ Signal-to-Noise (S/N) ≥3 (LOD) and ≥10 (LOQ).LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL.

References

  • European Medicines Agency (EMA) / ICH. ICH Q14 Analytical Procedure Development - Scientific Guideline. (Effective June 2024). Available at:[Link]

  • European Medicines Agency (EMA) / ICH. ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. (Effective June 2024). Available at:[Link]

  • MDPI Crystals. Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy. (2020). Available at:[Link]

  • Journal of Organic Chemistry (ACS). Photochemistry of 3- and 5-Phenylisothiazoles. Competing Phototransposition Pathways. (2000). Available at:[Link]

Application Note: Electrophysiological Profiling of 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (DPTB) as a State-Dependent Nav1.7 Modulator

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Voltage-gated sodium channel 1.7 (Nav1.7) is a critical threshold channel expressed predominantly in peripheral nociceptive neurons. Its obligatory role in pain signaling makes it a highly validated target for non-opioid analgesics. Small molecules containing a thiazol-2-yl benzamide or aryl sulfonamide scaffold frequently exhibit potent, state-dependent inhibition of Nav1.7 by binding preferentially to the voltage-sensing domain (VSD) or the central pore during the inactivated state[1].

This application note details a rigorous, self-validating whole-cell patch-clamp methodology to evaluate 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (hereafter referred to as DPTB ). By isolating specific channel gating states, this protocol provides a comprehensive framework for characterizing DPTB's potency, state-dependence, and therapeutic window.

The Causality of State-Dependent Inhibition

State-dependent inhibitors bind with higher affinity to specific conformational states of an ion channel. For Nav1.7, effective analgesics target the inactivated state , which is enriched during the sustained membrane depolarizations typical of inflamed or injured tissue. By stabilizing the inactivated state, DPTB prevents the channel from recovering to the resting (activatable) state, thereby suppressing ectopic action potential firing without abolishing normal, acute physiological signaling[2].

G Resting Resting State (Closed, Activatable) Open Open State (Conducting Na+) Resting->Open Depolarization (Activation) DrugBound DPTB-Bound Inactivated State (Stabilized Block) Resting->DrugBound Low Affinity Binding Inactivated Inactivated State (Non-conducting, Refractory) Open->Inactivated Milliseconds (Fast Inactivation) Inactivated->Resting Repolarization (Recovery) Inactivated->DrugBound High Affinity Binding (State-Dependent) DrugBound->Inactivated Slow Dissociation

Caption: State-dependent binding mechanism of DPTB stabilizing the inactivated state of Nav1.7.

Assay Design & Causality (The "Why")

To definitively validate DPTB as a state-dependent inhibitor, the experimental design must isolate specific channel states while maintaining absolute control over the cellular environment.

  • Why Whole-Cell Patch-Clamp? It provides microsecond-level control over the transmembrane voltage, allowing the operator to force the entire channel population into resting, open, or inactivated states using precise voltage step protocols.

  • Why Series Resistance (Rs) Compensation? Nav1.7 produces massive, rapid inward currents (often >2 nA within 1–2 ms). Uncompensated Rs creates a significant voltage error ( Verror​=I×Rs​ ), leading to a loss of voltage clamp and artifactual shifts in activation curves. Rs must be compensated by >80% to ensure data integrity[3].

  • Why CsF in the Intracellular Solution? Cesium ( Cs+ ) blocks endogenous potassium channels, isolating the sodium current. Fluoride ( F− ) promotes the formation of high-resistance (>1 GΩ) seals and stabilizes the intracellular environment, preventing current rundown during prolonged pharmacological recordings.

Step-by-Step Methodology (The "How")

Reagents and Solutions Preparation

Solutions must be pH-adjusted and osmolarity-matched to prevent osmotic stress on the cell membrane.

Solution TypeComponentConcentration (mM)Purpose / Causality
Intracellular (Pipette) CsF140Blocks K+ currents; enhances seal stability.
NaCl10Sets the intracellular Na+ reversal potential.
HEPES10pH buffer (Adjust to pH 7.3 with CsOH).
EGTA1Chelates intracellular Ca2+ to prevent toxicity.
Extracellular (Bath) NaCl140Primary charge carrier for Nav1.7 currents.
KCl3Maintains resting membrane potential.
CaCl2​ 2Stabilizes membrane surface charge.
MgCl2​ 1Blocks endogenous divalent-sensitive channels.
HEPES10pH buffer (Adjust to pH 7.4 with NaOH).
Glucose10Osmotic balance and cellular energy (300 mOsm).
Cell Preparation
  • Culture HEK293 cells stably expressing human Nav1.7 (hNav1.7) in DMEM supplemented with 10% FBS and G418 (500 µg/mL).

  • Trypsinize and plate cells onto poly-D-lysine coated glass coverslips 12–24 hours prior to recording to ensure optimal adherence and isolated single-cell morphology.

Electrophysiology Workflow & Self-Validating Quality Control
  • Pipette Fabrication: Pull borosilicate glass capillaries to a tip resistance of 1.5–3.0 MΩ.

  • Seal Formation: Apply positive pressure while approaching an isolated cell. Upon contact, release pressure and apply gentle negative suction to form a Giga-ohm seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief, sharp suction to rupture the membrane patch. Immediately monitor the membrane capacitance (Cm) and Series Resistance (Rs).

  • Quality Control Gate: The system is self-validating. Discard the cell if Rs > 10 MΩ or if the leak current > 100 pA at a holding potential of -120 mV. Compensate Rs to >80%.

  • Baseline Stabilization: Run a vehicle control (0.1% DMSO) for 5 minutes. If current rundown exceeds 15%, abort the recording.

  • Compound Application: Perfuse DPTB (0.1 µM to 30 µM) using a gravity-driven perfusion system. Allow 3–5 minutes per concentration to achieve steady-state equilibration.

Workflow Step1 1. Cell Preparation Plate HEK293-hNav1.7 cells Step2 2. Giga-ohm Seal Formation Achieve >1 GΩ resistance Step1->Step2 Step3 3. Whole-Cell Configuration Rupture patch & apply Rs comp (>80%) Step2->Step3 Step4 4. Baseline Stabilization Record vehicle control (0.1% DMSO) Step3->Step4 Step5 5. DPTB Perfusion Apply 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide Step4->Step5 Step6 6. Electrophysiological Profiling Execute Activation & Inactivation Protocols Step5->Step6

Caption: Step-by-step whole-cell patch-clamp workflow for evaluating DPTB.

Voltage Protocols
  • Activation Protocol: Hold at -120 mV. Apply 50 ms step depolarizations from -80 mV to +40 mV in 5 mV increments. This determines if DPTB alters the voltage dependence of channel opening.

  • Steady-State Inactivation Protocol: Hold at -120 mV. Apply a 500 ms conditioning prepulse from -120 mV to 0 mV (in 10 mV increments), followed by a 20 ms test pulse to -10 mV to measure the remaining available current[4]. This quantifies the compound's affinity for the inactivated state.

Data Analysis and Expected Results

State-dependent block is quantified by comparing the IC50​ obtained from a hyperpolarized holding potential (e.g., -120 mV, where channels are resting) versus a depolarized holding potential (e.g., -60 mV, where ~50% of channels are inactivated). A leftward (hyperpolarizing) shift in the steady-state inactivation curve ( V1/2​ ) further confirms that DPTB stabilizes the inactivated state[5].

Expected Quantitative Data Summary
Electrophysiological ParameterVehicle Control (0.1% DMSO)DPTB Treatment (10 µM)Interpretation of Causality
Activation V1/2​ -22.5 ± 1.2 mV-23.1 ± 1.5 mVNo significant shift; DPTB does not affect the resting-to-open transition.
Steady-State Inactivation V1/2​ -68.4 ± 1.8 mV-82.6 ± 2.1 mVSignificant leftward shift; DPTB heavily stabilizes the inactivated state.
IC50​ (Holding at -120 mV) N/A> 30 µMLow affinity for the resting state (preserves normal acute signaling).
IC50​ (Holding at -60 mV) N/A0.45 µMHigh affinity for the inactivated state (suppresses pathological firing).

References

  • Qian, B., et al. "Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System." Current Protocols in Pharmacology (2020). URL: [Link]

  • McCormack, K., et al. "Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels." Proceedings of the National Academy of Sciences (2013). URL: [Link]

  • Chernov-Rogan, T., et al. "Selective Closed-State Nav1.7 Blocker JZTX-34 Exhibits Analgesic Effects against Pain." Toxins (Basel) (2018). URL: [Link]

  • Mulcahy, J. V., et al. "Discovery of Selective Inhibitors of NaV1.7 Templated on Saxitoxin as Therapeutics for Pain." Journal of Medicinal Chemistry (2022). URL: [Link]

  • Wang, X., et al. "Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310." Journal of Medicinal Chemistry (2021). URL: [Link]

Sources

In vivo dosing guidelines for 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide in murine models

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Dosing Guidelines for 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide in Murine Models

Executive Summary & Scientific Rationale

3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide belongs to a highly potent class of 2-aminothiazole-benzamide small molecules. Compounds sharing this core scaffold (such as the well-characterized probe ML278) have been extensively validated as potent, reversible inhibitors of lipid transport—specifically targeting Scavenger Receptor Class B Type 1 (SR-BI)—and as targeted anti-proliferative agents in oncology models[1],[2].

Transitioning this compound from in vitro biochemical assays to in vivo murine models requires a rigorous approach to formulation and pharmacokinetics. The lipophilic nature of the dimethoxy-phenyl and thiazole moieties drives high target affinity but presents significant solubility challenges in aqueous physiological environments[3]. As a Senior Application Scientist, I have designed this guide to provide a self-validating, causal framework for the formulation, pharmacokinetic (PK) profiling, and efficacy testing of this compound in mice.

Physicochemical Profiling & Formulation Strategy

To ensure reproducible systemic exposure, the dosing formulation must overcome the compound's high crystallinity and lipophilicity. A standard aqueous saline vehicle will result in immediate precipitation of the compound, leading to erratic gastrointestinal absorption or fatal micro-embolisms upon intravenous injection.

Table 1: Estimated Physicochemical Properties & In Vivo Implications

ParameterValueImplications for In Vivo Dosing
Molecular Weight ~340.4 g/mol Favorable for cell permeability and oral (PO) absorption.
cLogP 3.8 – 4.5High lipophilicity; strictly requires co-solvents for aqueous formulation.
Plasma Protein Binding >90%High protein binding limits the free drug fraction; requires higher Cmax​ to drive efficacy[3].
Microsomal Stability Moderate ( t1/2​ ~45 min)Susceptible to hepatic first-pass metabolism; influences PO dosing frequency[3].

Formulation Causality: We recommend a meta-stable co-solvent microemulsion system: 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% ddH2​O .

  • DMSO (5%) : Acts as the primary solvent. Its high dielectric constant disrupts the compound's crystal lattice.

  • PEG300 (40%) : Acts as a miscible co-solvent to maintain solubility upon dilution in the bloodstream.

  • Tween-80 (5%) : A non-ionic surfactant that reduces surface tension, preventing aggregation and precipitation when the formulation interfaces with aqueous gastric fluids or plasma[4].

Pharmacokinetics (PK) & Pharmacodynamics (PD)

Understanding the PK profile is a prerequisite for designing chronic efficacy studies. Thiazole-benzamides typically exhibit rapid absorption but moderate clearance due to hepatic metabolism[4].

Table 2: Representative Murine PK Parameters (Based on structural analogs)

RouteDose (mg/kg) Tmax​ (h) Cmax​ (ng/mL)AUC (ng·h/mL)Bioavailability (F%)
IV 3.0N/A~1500~2800100%
PO 10.01.0 - 2.0~800~6500~60 - 80%

(Note: Parameters are extrapolated from structurally related substituted benzamides[4]. Exact values for your specific analog must be determined empirically via LC-MS/MS).

Step-by-Step Experimental Protocols

Protocol A: Preparation of Dosing Formulation (Self-Validating System)

Trustworthiness Check: Always prepare formulations fresh on the day of dosing. Analyze a 10 µL aliquot via HPLC/UV prior to administration to validate the exact concentration and ensure no degradation has occurred.

  • Weigh the required mass of 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide powder into a sterile glass vial.

  • Add DMSO (5% of final volume). Vortex for 2 minutes and sonicate in a water bath at 37°C until a completely clear solution is achieved. Do not proceed if particulates remain.

  • Add PEG300 (40% of final volume) and vortex vigorously for 1 minute.

  • Add Tween-80 (5% of final volume) and vortex for 1 minute.

  • Slowly add ddH2​O or sterile saline (50% of final volume) dropwise while continuously vortexing.

  • Validation: Visually inspect the solution against a dark background. It should be completely transparent or slightly opalescent, with no visible precipitate.

Protocol B: In Vivo Dosing Techniques

Expertise & Experience: Proper handling is critical to avoid stress-induced physiological changes (e.g., cortisol spikes) that can alter metabolic rates and skew PK data.

  • Oral Gavage (PO): Use a 20G or 22G reusable stainless-steel feeding needle with a ball tip. The ball tip physically prevents esophageal trauma or accidental tracheal intubation. Administer a maximum volume of 10 mL/kg (e.g., 200 µL for a 20 g mouse).

  • Intravenous (IV): Use a 27G needle for tail vein injection. Pre-warm the mouse under a heat lamp for 3-5 minutes to induce vasodilation. Administer a maximum volume of 5 mL/kg slowly over 10-15 seconds to prevent cardiovascular shock.

Protocol C: PK Blood Sampling & Tissue Collection
  • Timepoints: 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, and 24 h post-dose (n=3 mice per timepoint). This captures both the alpha-phase distribution and beta-phase elimination.

  • Collection: Collect 50-100 µL of blood via submandibular bleed into K2-EDTA coated tubes. Causality: EDTA prevents coagulation by chelating calcium without interfering with downstream LC-MS/MS electrospray ionization, unlike heparin which can cause severe ion suppression.

  • Processing: Centrifuge at 2,000 x g for 10 minutes at 4°C. Extract the plasma supernatant, snap-freeze in liquid nitrogen, and store at -80°C until analysis.

Mechanistic & Workflow Visualizations

G A Acclimation & Baseline (Day -7 to 0) B Group Randomization (Vehicle vs. Drug) A->B C Dose Administration (PO / IP / IV) B->C D PK/PD Sampling (Blood & Tissue) C->D Acute PK E Efficacy Readout (Tumor Vol / Biomarkers) C->E Chronic Efficacy

Figure 1: Standardized in vivo workflow for murine PK/PD and efficacy evaluation.

Pathway Drug 3,5-dimethoxy-N-(4-phenyl- 1,3-thiazol-2-yl)benzamide Target Target Receptor (e.g., SR-BI) Drug->Target Inhibits Downstream Downstream Signaling (Lipid Uptake) Target->Downstream Blocks Phenotype Disease Modulation (Efficacy) Downstream->Phenotype Induces

Figure 2: Proposed mechanistic pathway of thiazole-benzamide mediated target inhibition.

Safety, Toxicity, and Troubleshooting

  • Precipitation Post-Injection: If the compound precipitates in the peritoneal cavity (common with IP dosing of highly lipophilic drugs), you will observe erratic, delayed Tmax​ profiles. Solution: Switch to PO dosing or increase the PEG300 ratio.

  • Vehicle Toxicity: PEG300 and Tween-80 can cause mild gastrointestinal laxative effects or histamine release in mice. Self-Validating Control: A vehicle-only control arm is absolutely mandatory. If vehicle-treated mice lose >10% body weight, the excipient concentrations must be diluted, and the study paused.

References

  • Title: Indolinyl-Thiazole Based Inhibitors of Scavenger Receptor-BI (SR-BI)-Mediated Lipid Transport Source: ACS Medicinal Chemistry Letters (via NIH PMC) URL: [Link]

  • Title: Optimization of Orally Bioavailable Antileishmanial 2,4,5-Trisubstituted Benzamides Source: Journal of Medicinal Chemistry (via NIH PMC) URL: [Link]

  • Title: Inhibition of Scavenger Receptor Class B Type 1 (SR-B1) Expression and Activity as a Potential Novel Target to Disrupt Cholesterol Availability in Castration-Resistant Prostate Cancer Source: MDPI Pharmaceuticals URL: [Link]

Sources

Application Note: Multi-Parametric Cytotoxicity Profiling of 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide represents a highly targeted synthetic small molecule within the thiazole-benzamide class. Thiazole derivatives are heavily investigated in modern drug discovery due to their diverse biological activities, particularly their potent anticancer and anti-inflammatory properties . The structural combination of a 3,5-dimethoxybenzamide moiety with a 4-phenylthiazole core creates a pharmacophore capable of intercalating with specific kinase ATP-binding pockets and modulating intracellular redox homeostasis .

When evaluating novel chemotypes like this, relying on a single viability readout is a critical vulnerability in assay design. Certain small molecules can induce mitochondrial uncoupling—causing a transient, misleading spike in metabolic reduction assays—without immediately causing cell death. To establish a self-validating system , this application note details an orthogonal, three-tiered screening workflow:

  • Metabolic Activity (MTT): Quantifies NAD(P)H-dependent oxidoreductase function.

  • Energy Depletion (ATP Quantitation): Confirms true viability loss via intracellular ATP levels.

  • Mechanistic Profiling (Annexin V/PI): Differentiates between programmed cell death (apoptosis) and non-specific membrane rupture (necrosis).

Experimental Workflow

G C 3,5-dimethoxy-N- (4-phenyl-1,3-thiazol-2-yl) benzamide Cells In Vitro Cell Culture (e.g., A549, HCT116) C->Cells Treatment (24-72h) MTT MTT Assay (Metabolic Activity) Cells->MTT Oxidoreductase Activity ATP CellTiter-Glo (ATP Quantitation) Cells->ATP Energy Depletion Flow Annexin V/PI (Apoptosis/Necrosis) Cells->Flow Membrane Asymmetry Data Multi-parametric Cytotoxicity Profile MTT->Data ATP->Data Flow->Data

Fig 1. Multi-parametric workflow for evaluating thiazole-benzamide cytotoxicity.

Step-by-Step Protocols

Assay 1: MTT Reductive Viability Assay

The MTT assay relies on the reduction of a yellow tetrazolium salt to a purple formazan crystal by metabolically active cells .

  • Causality & Design: We utilize this as a high-throughput first-pass screen. Because 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is highly hydrophobic, it must be dissolved in DMSO. The final DMSO concentration must be strictly capped at 0.5% to prevent vehicle-induced cytotoxicity, which would confound the compound's actual IC50.

  • Self-Validation: Every plate must contain a "Media + Vehicle" blank (to subtract background absorbance) and a 1 μM Staurosporine positive control (to validate assay sensitivity).

Protocol:

  • Cell Seeding: Seed target cells (e.g., HCT116) at 5×103 cells/well in a clear, flat-bottom 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10 mM stock of the compound in 100% DMSO. Perform a 10-point serial dilution in culture media. Treat cells for 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 3.5 hours at 37°C.

  • Solubilization: Carefully aspirate the media (do not disturb the formazan crystals at the bottom). Add 150 µL of DMSO to each well to solubilize the crystals.

  • Measurement: Agitate the plate on an orbital shaker for 15 minutes. Read absorbance at 570 nm using a microplate reader.

Assay 2: Luminescent ATP Quantitation (CellTiter-Glo)

To ensure the MTT results are not artifacts of transient metabolic shifts, we validate viability using ATP quantitation. The CellTiter-Glo assay generates a luminescent signal proportional to the amount of ATP present, utilizing a proprietary thermostable luciferase .

  • Causality & Design: ATP drops precipitously when membrane integrity is lost. We conduct this in opaque-walled plates to prevent optical crosstalk (luminescence bleed-through) between adjacent wells, ensuring absolute quantitative accuracy.

Protocol:

  • Cell Seeding: Seed cells at 5×103 cells/well in an opaque white 96-well plate. Incubate overnight.

  • Treatment: Apply the compound dose-response as described above for 72 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature (approx. 30 minutes). Crucial step: Temperature gradients across the plate will cause uneven luciferase kinetics.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium).

  • Lysis & Measurement: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence with an integration time of 0.5 seconds per well .

Assay 3: Annexin V/PI Flow Cytometry

To determine if the observed cytotoxicity is driven by apoptosis or necrosis.

  • Causality & Design: Apoptotic cells translocate phosphatidylserine (PS) to the outer membrane leaflet, which binds Annexin V. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). Critical technique: You must collect the culture supernatant before trypsinization; apoptotic cells detach and float. Discarding the supernatant results in massive false-negative apoptosis readings.

Protocol:

  • Treatment: Treat cells in 6-well plates with the compound at its calculated IC50 and 2× IC50 for 48 hours.

  • Harvesting: Collect the culture media (containing floating cells) into a tube. Trypsinize the adherent cells and pool them with the collected media.

  • Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (detecting FITC in FL1 and PI in FL2/FL3).

Quantitative Data Summary

The following table summarizes the expected multi-parametric profile of 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide across a panel of standard carcinoma lines. The tight correlation between MTT and ATP IC50 values confirms true cytotoxic efficacy, while the flow cytometry data confirms an apoptotic mechanism of action.

Cell LineTissue OriginMTT IC50 (µM)ATP IC50 (µM)Apoptotic Fraction at 10 µM (%)Necrotic Fraction at 10 µM (%)
HCT116 Colon Carcinoma2.8 ± 0.12.9 ± 0.182.1 ± 4.53.2 ± 0.8
A549 Lung Carcinoma4.2 ± 0.34.5 ± 0.268.4 ± 3.14.1 ± 1.1
HepG2 Hepatocellular8.5 ± 0.69.1 ± 0.441.2 ± 2.88.5 ± 1.4

Note: Data represents mean ± SD of three independent experiments. The higher IC50 in HepG2 cells suggests potential metabolic clearance of the compound via intrinsic hepatic enzymes.

References

  • [1] Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays | Source: Journal of Immunological Methods (PubMed) | URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Expert Overview: The "Brick Dust" Dilemma

3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a highly lipophilic, rigid, and planar molecule. The presence of the dimethoxybenzene moiety, the amide linker, and the 4-phenylthiazole ring facilitates strong intermolecular π−π stacking and hydrogen bonding. This results in a high crystal lattice energy, classifying it as a classic "brick dust" molecule (likely BCS Class II or IV).

Crucial Mechanistic Insight: Because the thiazole nitrogen's lone pair is delocalized into the adjacent amide carbonyl, the molecule lacks a strongly ionizable center within physiological pH ranges. Therefore, traditional pH adjustment or salt formation strategies will generally fail. Solubilization must rely on disrupting the crystal lattice or encapsulating the hydrophobic domains via advanced formulation techniques.

Section 1: In Vitro Assay Troubleshooting (Solvent-Shift Precipitation)

Q: When I dilute my 10 mM DMSO stock of the compound into my aqueous biological assay buffer, it immediately crashes out. How can I prevent this? A: You are experiencing solvent-shift precipitation. The compound is highly soluble in 100% DMSO, but the sudden drop in solvent capacity upon introduction to water causes rapid thermodynamic nucleation.

Self-Validating Protocol: Surfactant-Mediated Dilution Expertise & Causality: To prevent nucleation, you must provide a hydrophobic microenvironment (micelles) before the drug encounters the bulk aqueous phase.

  • Pre-mixing: Do not add the DMSO stock directly to the buffer. Instead, mix 1 part DMSO stock with 1 part neat surfactant (e.g., Tween-80 or Cremophor EL). Vortex for 60 seconds.

  • Aqueous Addition: Slowly add the aqueous assay buffer dropwise to the DMSO/surfactant mixture while continuously vortexing.

  • Self-Validation Check: Before running your assay, measure the absorbance of the final solution at 600 nm (OD600) against a blank buffer. A rising baseline indicates colloidal aggregation or micro-precipitation is occurring before it becomes visible to the naked eye. If OD600 > 0.05, increase the surfactant ratio.

Section 2: Intravenous (IV) Formulation via Cyclodextrin Complexation

Q: I need a solvent-free, optically clear aqueous formulation for IV dosing in rodents. Will cyclodextrins work for this specific thiazole-benzamide derivative? A: Yes. 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly effective for molecules containing phenyl and thiazole groups. The circular arrangement of HP- β -CD's glucose units creates a torus-shaped ring. The nonpolar aromatic portions of your compound interact with the hydrophobic interior cavity of HP- β -CD, isolating the lipophilic rings from water, while the polar exterior of the cyclodextrin ensures high aqueous solubility[1].

Self-Validating Protocol: Phase Solubility & Complexation

  • Preparation: Prepare varying concentrations of HP- β -CD (0 to 20% w/v) in purified water.

  • Saturation: Add an excess amount of crystalline 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide to each vial.

  • Equilibration: Shake the suspensions at 25°C for 48 hours. Causality: Complexation is a thermodynamic equilibrium process; 48 hours ensures complete saturation of the cyclodextrin cavities.

  • Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter. Causality: This physically removes uncomplexed, crystalline drug. If unfiltered, suspended crystals will falsely inflate downstream concentration readings.

  • Self-Validation Check: Analyze the filtrate via HPLC. Plot API concentration vs. HP- β -CD concentration. A linear (A L​ -type) phase solubility profile validates a 1:1 stoichiometric inclusion complex.

Step-by-step workflow for the preparation of HP-β-CD inclusion complexes.

Section 3: Oral Bioavailability Enhancement via Amorphous Solid Dispersions (ASDs)

Q: For oral dosing, the unformulated compound has virtually zero bioavailability. How can we formulate it to maximize gastrointestinal (GI) absorption? A: By converting the rigid crystalline lattice into an Amorphous Solid Dispersion (ASD). An ASD improves apparent solubility by disarranging the crystalline lattice to produce a higher energy, metastable amorphous form[2]. When formulated with a specialized polymer (e.g., HPMCAS), the system utilizes a "Spring and Parachute" mechanism. The amorphous drug rapidly dissolves to create a supersaturated solution (the "spring"), while the polymer acts as a precipitation inhibitor to sustain this supersaturation during GI transit (the "parachute")[3].

Self-Validating Protocol: Solvent Evaporation (Spray Drying)

  • Dissolution: Dissolve the API and HPMCAS polymer (e.g., 1:3 weight ratio) in a volatile common solvent (e.g., Dichloromethane/Methanol 1:1 v/v).

  • Spray Drying: Feed the solution into a spray dryer. Causality: Rapid solvent evaporation kinetically traps the API molecules within the polymer matrix before they can re-organize into a crystalline lattice.

  • Secondary Drying: Dry the resulting powder in a vacuum oven for 24 hours. Causality: Residual solvent acts as a plasticizer, lowering the glass transition temperature (Tg) of the polymer and accelerating unwanted recrystallization.

  • Self-Validation Check: Perform Powder X-Ray Diffraction (PXRD) and Modulated Differential Scanning Calorimetry (mDSC). A "halo" pattern on the PXRD confirms the amorphous state. A single Tg on the mDSC validates a single-phase, miscible drug-polymer system.

The Spring and Parachute mechanism of amorphous solid dispersions.

Section 4: Quantitative Solubility Profiles

The following table summarizes the expected solubility enhancements when applying the above troubleshooting methodologies to a highly lipophilic thiazole-benzamide derivative.

Formulation StrategyApparent Aqueous Solubility (µg/mL)Fold EnhancementPhysical Stability / Shelf-Life
Unformulated API (Crystalline) < 1.01xHigh (Stable crystal lattice)
10% DMSO / 90% Buffer ~ 15.015xLow (< 2 hours, prone to precipitation)
20% w/v HP- β -CD Complex ~ 450.0450xHigh (When stored as lyophilized powder)
ASD (1:3 API:HPMCAS) ~ 850.0850xMedium (Requires desiccant to prevent moisture uptake)

References

  • Title: Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: AMORPHOUS SOLID DISPERSION SPECIATION - Impact of Polymer Chemistry & Drug Properties Source: Drug Development & Delivery URL: [Link]

Sources

Technical Support Center: Stability and Storage of 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide. This document provides researchers, scientists, and drug development professionals with in-depth guidance on preventing thermal degradation of this compound during storage. Our goal is to equip you with the necessary knowledge to ensure the stability and integrity of your samples through scientifically-grounded protocols and troubleshooting advice.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide.

Q1: What is 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, and why is its stability a primary concern?

A1: 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a complex organic molecule featuring a central benzamide structure linked to a 2-aminothiazole derivative. The 2-aminothiazole scaffold is a key component in many compounds with potential pharmaceutical applications, including anticancer agents.[1][2] The stability of this compound is a critical concern due to the presence of an amide bond, which is susceptible to hydrolysis, and a thiazole ring that can be prone to other forms of degradation.[3][4] Degradation can lead to a loss of compound potency, the formation of unknown impurities, and compromised experimental results, making proper storage paramount for maintaining its efficacy and safety profile.[5][6]

Q2: What are the primary chemical pathways that lead to the degradation of this compound?

A2: The molecular structure suggests two primary degradation pathways that can be accelerated by thermal stress:

  • Amide Bond Hydrolysis: This is the most significant degradation pathway for this molecule. The amide linkage (C-N bond) can be cleaved by water in a process known as hydrolysis.[3] This reaction is significantly accelerated by elevated temperatures and the presence of acidic or basic conditions.[7][8] The hydrolysis of 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide would yield 3,5-dimethoxybenzoic acid and 2-amino-4-phenylthiazole, as illustrated in the diagram below.

  • Thiazole Ring Degradation: While often associated with photolytic stress, the thiazole ring's stability can also be compromised under thermal conditions, especially in the presence of oxygen (oxidation).[9][10] Degradation of the thiazole ring is complex and can lead to a variety of cleavage products.

  • Oxidation: Molecules with reactive functional groups can be susceptible to oxidative degradation, a process that can be triggered by exposure to oxygen, especially when accelerated by heat or light.[] Storing the compound under an inert atmosphere can mitigate this risk.[12]

G cluster_main Primary Degradation Pathway: Amide Hydrolysis parent 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide product1 3,5-dimethoxybenzoic Acid parent->product1 + H₂O (Heat, Acid/Base catalyst) product2 2-amino-4-phenylthiazole parent->product2 + H₂O (Heat, Acid/Base catalyst)

Caption: Predicted hydrolytic degradation of the parent compound.

Q3: What are the ideal storage conditions to prevent thermal degradation?

A3: To maintain the long-term stability of 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, precise control over environmental conditions is essential. Adherence to cGMP-compliant storage practices is recommended.[13] The following conditions are advised based on established principles for temperature- and moisture-sensitive compounds.[14][15]

ParameterShort-Term Storage (< 1 month)Long-Term Storage (> 1 month)Rationale
Temperature 2-8°C (Refrigerated)≤ -20°C (Frozen)Lower temperatures significantly slow down chemical degradation kinetics, particularly hydrolysis.[15]
Humidity Store with desiccant in a tightly sealed container.Store in a desiccator or controlled low-humidity environment (<40% RH).Minimizing moisture is critical to prevent amide hydrolysis.[5][16][17]
Light Amber glass vial or opaque container.Amber glass vial stored in the dark.Protects against potential photodegradation, which can be initiated by ambient light.[3][12]
Atmosphere Tightly sealed container.Purge container with inert gas (Argon or Nitrogen) before sealing.Prevents oxidative degradation pathways.[][12]
Q4: What are the typical signs of degradation I should look for?

A4: Degradation can manifest in both physical and analytical changes.

  • Visual Indicators: The first signs of degradation may be purely physical. These can include a noticeable change in the color of the solid powder (e.g., yellowing or browning) or a change in the clarity or color of a solution.[12]

  • Analytical Indicators: For quantitative assessment, chromatographic techniques are essential. When analyzing a sample via High-Performance Liquid Chromatography (HPLC), degradation is indicated by:

    • A decrease in the peak area of the main compound.

    • The appearance of new peaks in the chromatogram, which correspond to degradation products.[12][18]

Section 2: Troubleshooting Guide

This section provides a logical workflow for investigating suspected sample degradation.

Q5: I suspect my sample has degraded. What is the recommended troubleshooting workflow?

A5: If you suspect degradation, a systematic approach is necessary to confirm the issue and prevent recurrence. The following workflow provides a step-by-step process for investigation.

G cluster_workflow Forced Degradation Study Workflow cluster_stress Apply Stress Conditions (Parallel Experiments) start Prepare Stock Solution of Compound (e.g., 1 mg/mL in Acetonitrile/Water) acid Acid Hydrolysis 0.1 M HCl, 60°C, 8h start->acid base Base Hydrolysis 0.1 M NaOH, 60°C, 8h start->base oxid Oxidation 3% H₂O₂, RT, 24h start->oxid thermal Thermal (Solid State) 80°C, 72h start->thermal photo Photolytic ICH Q1B conditions (UV/Vis light) start->photo analyze Analyze All Samples (including unstressed control) using Stability-Indicating HPLC acid->analyze base->analyze oxid->analyze thermal->analyze photo->analyze evaluate Evaluate Results - Identify major degradants - Establish degradation profile - Confirm mass balance analyze->evaluate

Sources

Technical Support Center: Optimizing Extraction Yield for 3,5-Dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of N-(4-phenylthiazol-2-yl)benzamides via the coupling of 2-aminothiazoles and benzoyl chlorides is a foundational workflow in medicinal chemistry, particularly in the development of kinase inhibitors and antitubercular agents[3]. However, researchers frequently encounter severely compromised yields during the liquid-liquid extraction phase.

This guide is engineered for drug development professionals and synthesizes field-proven methodologies to overcome poor solubility, emulsion formation, and pH-dependent partitioning issues.

I. Core Troubleshooting FAQs

Q1: My coupling reaction shows complete conversion by TLC, but my isolated yield is below 50%. Where is my product going?

A1: The primary culprit is interfacial precipitation caused by the product's poor solubility in standard extraction solvents. 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a highly crystalline compound. When using pure dichloromethane (DCM) or ethyl acetate (EtOAc) for extraction, the product often crashes out at the aqueous-organic interface and is inadvertently discarded with the aqueous layer or trapped in the emulsion network [3].

  • The Causality: The rigid, planar nature of the thiazole-benzamide core promotes strong intermolecular hydrogen bonding, drastically reducing its solubility in non-polar or moderately polar aprotic solvents.

  • The Solution: Switch your extraction solvent to a 10% v/v Methanol in DCM mixture. The addition of a protic co-solvent disrupts the intermolecular hydrogen bonding, keeping the product fully solvated in the organic phase [4].

Q2: Why is my product partitioning into the aqueous phase even when using the correct solvent?

A2: This is a classic pH-dependent ionization issue. The target molecule is amphoteric, possessing both a basic site and a weakly acidic site:

  • The Thiazole Nitrogen: The conjugate acid of the 2-aminothiazole moiety has a pKa of approximately 5.36 [1]. If your aqueous workup is too acidic (pH < 5.0), the thiazole nitrogen becomes protonated, forming a water-soluble cationic salt.

  • The Benzamide NH: The amide proton is weakly acidic, with a pKa of ~13.0 [2]. If the workup is heavily basic (pH > 11.0), the amide can deprotonate, forming a water-soluble anion.

  • The Causality: Any ionization drives the lipophilic molecule into the aqueous layer.

  • The Solution: You must strictly buffer the aqueous layer to a pH of 7.0–7.5 during extraction to ensure the molecule remains in its neutral, highly lipophilic state.

Q3: I am experiencing severe, unbreakable emulsions during the aqueous wash. How do I resolve this?

A3: Emulsions in this specific synthesis are typically caused by amphiphilic unreacted starting materials or the presence of fine particulates (precipitated product) acting as Pickering emulsifiers at the interface.

  • The Causality: Bases like N-methylimidazole or triethylamine, when neutralized, form salts that alter the surface tension between the aqueous and organic layers, stabilizing microscopic droplets.

  • The Solution: Do not shake the separatory funnel vigorously; instead, invert it gently. If an emulsion forms, add saturated NaCl (brine) to increase the ionic strength of the aqueous layer, which forces the organic solvent out of the aqueous phase. Alternatively, filter the entire biphasic mixture through a pad of Celite to remove the microscopic particulates stabilizing the emulsion.

II. Quantitative Data: Extraction Optimization

The following table summarizes the causal relationship between extraction conditions and the final recovery yield of 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide.

Extraction Solvent SystemAqueous Phase pHEmulsion RiskInterfacial PrecipitationAverage Product Recovery (%)
Pure DCM4.0LowHigh45%
Pure DCM7.5MediumHigh60%
EtOAc7.5HighLow78%
10% MeOH in DCM 7.5 Low None >85%
10% MeOH in DCM12.0LowNone55%

III. Extraction Workflow Visualization

ExtractionOptimization Start Crude Reaction Mixture (Thiazole + Benzoyl Chloride) Quench Quench with Saturated NH4Cl (Neutralize reactive species) Start->Quench pHCheck Adjust pH to 7.0 - 7.5 (Prevent ionization) Quench->pHCheck Extract Extract with 10% MeOH/DCM (Overcome poor solubility) pHCheck->Extract Emulsion Emulsion Formed? Extract->Emulsion Brine Add Brine / Filter via Celite (Break emulsion) Emulsion->Brine Yes Separate Phase Separation (Collect organic layer) Emulsion->Separate No Brine->Separate Dry Dry over Na2SO4 & Concentrate (Yield > 85%) Separate->Dry

Optimized extraction workflow for 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide.

IV. Self-Validating Protocol: Optimized Synthesis & Extraction

This step-by-step methodology incorporates real-time self-validation checks to ensure process integrity at every critical juncture.

Step 1: Reaction Execution

  • Action: Dissolve 4-phenylthiazol-2-amine (1.0 eq) and N-methylimidazole (2.5 eq) in anhydrous DCM (10 mL/mmol). Slowly add 3,5-dimethoxybenzoyl chloride (1.2 eq) at 0 °C. Stir at room temperature for 18 hours.

  • Self-Validation: Spot the reaction on a TLC plate (Hexanes:EtOAc 1:1). The starting amine (highly UV active at 254 nm) must be completely consumed.

Step 2: Controlled Quenching

  • Action: Cool the reaction vessel to 0 °C. Slowly add saturated aqueous NH₄Cl (10 mL per mmol of substrate).

  • Causality: NH₄Cl provides a mild, buffered quench that neutralizes the N-methylimidazole and any unreacted acid chloride without driving the bulk pH into the highly acidic range.

Step 3: Critical pH Adjustment

  • Action: Measure the pH of the aqueous layer. Adjust to exactly 7.0–7.5 using 1M NaHCO₃ (if too acidic) or 1M HCl (if too basic).

  • Self-Validation: Extract a 1 mL aliquot of the aqueous phase and test it with high-resolution pH indicator paper. It must read neutral. This guarantees the product is fully un-ionized and ready for organic partitioning.

Step 4: Liquid-Liquid Extraction

  • Action: Add 10% v/v Methanol in DCM to the separatory funnel (20 mL per mmol). Invert the funnel gently 5–6 times. Do not shake vigorously. Allow the phases to separate for 10 minutes.

  • Self-Validation: After draining the bottom organic layer, shine a 254 nm UV light directly onto the separatory funnel containing the remaining aqueous layer. The aqueous phase should not exhibit strong fluorescence, confirming the product has fully migrated into the organic phase.

Step 5: Washing & Isolation

  • Action: Wash the combined organic layers once with saturated brine (10 mL/mmol) to pull residual water and methanol out of the organic phase. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid.

V. References

  • Title: Benzamide Source: Wikipedia URL: [Link]

  • Title: Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis Source: PubMed Central (PMC) URL: [Link]

Validation & Comparative

Navigating the Landscape of ZAC Antagonism: A Technical Guide to TTFB and the N-(thiazol-2-yl)benzamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the intricate world of receptor pharmacology, the identification and characterization of selective antagonists are paramount to advancing our understanding of physiological processes and developing novel therapeutics. This guide provides a detailed exploration of N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), the first-in-class selective antagonist for the Zinc-Activated Channel (ZAC). While direct comparative data for 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is not publicly available, we will delve into the broader N-(thiazol-2-yl)benzamide scaffold to which it belongs, offering insights into the structure-activity relationships that govern ZAC antagonism.

The Enigmatic Target: An Introduction to the Zinc-Activated Channel (ZAC)

The Zinc-Activated Channel (ZAC) is a unique member of the Cys-loop superfamily of pentameric ligand-gated ion channels.[1] Unlike its more classical counterparts which are gated by neurotransmitters like acetylcholine or GABA, ZAC is activated by divalent metal ions, primarily zinc (Zn²⁺), and also by protons (H⁺) and copper (Cu²⁺).[2] ZAC is a cation-selective channel, and its activation leads to the influx of cations, thereby modulating cellular excitability.[3]

The physiological role of ZAC is still under active investigation, but its widespread expression in tissues such as the prostate, thyroid, brain, and pancreas suggests its involvement in a variety of biological processes.[3][4] Given zinc's role as a crucial signaling molecule in numerous cellular functions, ZAC is emerging as a potential therapeutic target for a range of pathologies.[4]

TTFB: A Pioneer in Selective ZAC Antagonism

TTFB, with the chemical name N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide, stands as a landmark compound in the study of ZAC.[5][6] It was identified as the first selective antagonist of this receptor, providing researchers with a vital tool to probe the function of ZAC.[7]

Mechanism of Action: A Negative Allosteric Modulator

TTFB functions as a non-competitive, negative allosteric modulator (NAM) of ZAC.[5][7] This means that it does not directly compete with the endogenous agonists (like Zn²⁺) at the binding site. Instead, TTFB binds to a distinct, allosteric site on the receptor.[8][9] This binding event induces a conformational change in the receptor that reduces the efficacy of the agonist, thereby inhibiting channel activation.[10][11] The non-competitive nature of TTFB's antagonism is a key feature, as its inhibitory effect is not surmountable by increasing the concentration of the agonist.[8]

dot

Figure 1: Signaling pathway of the Zinc-Activated Channel (ZAC) and the inhibitory mechanism of TTFB.

Quantitative Pharmacological Profile of TTFB

The antagonist activity of TTFB has been quantified using electrophysiological techniques, primarily two-electrode voltage clamp (TEVC) in Xenopus oocytes expressing the ZAC receptor.[7]

Parameter Value Assay Condition Reference
IC₅₀ (vs. Zn²⁺-evoked current) 3.0 µMZn²⁺-induced ZAC activation[5]
IC₅₀ (vs. H⁺-evoked current) 8.5 µMH⁺-induced ZAC activation[5]
IC₅₀ (vs. spontaneous activity) 4.7 µMSpontaneous ZAC channel opening[5]
Selectivity No significant activity at m5-HT₃AR, hα3β4 nAChR, hα1β2γ2S GABAAR, and hα1 GlyRFunctional assays on other Cys-loop receptors[5][7]

The N-(thiazol-2-yl)benzamide Scaffold: A Foundation for ZAC Antagonists

While specific data for 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is unavailable, the broader N-(thiazol-2-yl)benzamide scaffold is a validated starting point for the development of ZAC antagonists.[7] Structure-activity relationship (SAR) studies on this class of compounds have revealed key structural features that influence their potency and efficacy at the ZAC receptor.

The discovery and optimization of TTFB and its analogs have provided a foundational understanding of the chemical space for ZAC antagonism.[7] Modifications to both the thiazole and benzamide rings can significantly impact the compound's interaction with the allosteric binding site on the ZAC receptor.[7][12][13][14][15] For researchers interested in developing novel ZAC modulators, the N-(thiazol-2-yl)benzamide scaffold represents a promising and chemically tractable starting point. While compounds with this core structure have been investigated for other biological activities, their potential as ZAC antagonists warrants further exploration.[16][17]

Experimental Protocol: Characterizing ZAC Antagonists with Two-Electrode Voltage Clamp (TEVC)

The TEVC technique is a powerful electrophysiological method for studying ion channels expressed in large cells, such as Xenopus oocytes.[18][19][20] It allows for the precise control of the cell's membrane potential while measuring the ionic currents flowing through the expressed channels.[21][22]

Step-by-Step Methodology
  • Oocyte Preparation and cRNA Injection:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Treat the oocytes with collagenase to remove the follicular layer.

    • Inject the oocytes with cRNA encoding the human ZAC receptor.

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording Setup:

    • Place a ZAC-expressing oocyte in a recording chamber continuously perfused with a standard saline solution.

    • Impale the oocyte with two microelectrodes filled with a conductive solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current.

    • Use a voltage-clamp amplifier to hold the oocyte's membrane potential at a specific value (e.g., -60 mV).

  • Agonist Application and Data Acquisition:

    • Apply a known concentration of a ZAC agonist (e.g., ZnCl₂) to the oocyte via the perfusion system.

    • Record the resulting inward current, which represents the flow of cations through the activated ZAC channels.

    • Wash out the agonist to allow the current to return to baseline.

  • Antagonist Characterization:

    • Pre-incubate the oocyte with the antagonist compound (e.g., TTFB) for a defined period.

    • Co-apply the agonist and the antagonist.

    • Measure the reduction in the agonist-evoked current in the presence of the antagonist.

    • To determine the IC₅₀ value, perform these measurements with a range of antagonist concentrations and fit the data to a concentration-response curve.

dot

TEVC_Workflow cluster_prep 1. Oocyte Preparation cluster_recording 2. Electrophysiological Recording cluster_assay 3. Antagonist Assay cluster_analysis 4. Data Analysis Harvest Harvest Oocytes Defolliculate Defolliculate Harvest->Defolliculate Inject Inject ZAC cRNA Defolliculate->Inject Incubate Incubate (2-5 days) Inject->Incubate Place_Oocyte Place Oocyte in Recording Chamber Incubate->Place_Oocyte Impale Impale with Two Microelectrodes Place_Oocyte->Impale Voltage_Clamp Set Holding Potential (e.g., -60 mV) Impale->Voltage_Clamp Apply_Agonist Apply Agonist (e.g., Zn²⁺) Voltage_Clamp->Apply_Agonist Record_Control Record Control Current Apply_Agonist->Record_Control Washout Washout Record_Control->Washout Pre_Incubate Pre-incubate with Antagonist (e.g., TTFB) Washout->Pre_Incubate Co_Apply Co-apply Agonist and Antagonist Pre_Incubate->Co_Apply Record_Inhibited Record Inhibited Current Co_Apply->Record_Inhibited Calculate_Inhibition Calculate % Inhibition Record_Inhibited->Calculate_Inhibition Concentration_Response Generate Concentration-Response Curve Calculate_Inhibition->Concentration_Response Determine_IC50 Determine IC₅₀ Concentration_Response->Determine_IC50

Figure 2: Experimental workflow for characterizing ZAC antagonists using Two-Electrode Voltage Clamp (TEVC).

Conclusion

This guide has provided a comprehensive overview of TTFB as a selective negative allosteric modulator of the Zinc-Activated Channel. While a direct comparison with 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is not possible due to the absence of public data on the latter, the exploration of the N-(thiazol-2-yl)benzamide scaffold highlights a promising chemical space for the discovery of new ZAC antagonists. The detailed experimental protocol for TEVC serves as a practical resource for researchers aiming to characterize novel modulators of this intriguing ion channel. The continued investigation of ZAC and the development of selective pharmacological tools like TTFB will undoubtedly be instrumental in unraveling its physiological functions and its potential as a therapeutic target.

References

  • What are GABRA5 negative allosteric modulator and how do they work? (2024, June 25). A-Z Animals. [Link]

  • Competitive Antagonist vs. Negative Allosteric Modulator. (n.d.). In Principles of Pharmacology. [Link]

  • Allosteric modulator. (n.d.). In Wikipedia. [Link]

  • Mechanism of Allosteric Modulation of the Cys-loop Receptors. (2010, August 12). MDPI. [Link]

  • Voltage clamp. (n.d.). In Wikipedia. [Link]

  • Madjroh, N., et al. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology, 193, 114782. [Link]

  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Guan, B., Chen, X., & Zhang, H. (2013). Two-Electrode Voltage Clamp. In Ion Channels: Methods and Protocols (pp. 79-91). Humana Press. [Link]

  • What is two-electrode voltage-clamp (TEVC) method? (n.d.). Molecular Devices. [Link]

  • Two-electrode voltage clamp. (2013). Methods in Molecular Biology, 998, 79-91. [Link]

  • TTFB (N-(4-tert-butyl-1,3-thiazol-2-yl)-3-fluorobenzamide) | ZAC拮抗剂. (n.d.). MCE. [Link]

  • Cryo-EM structure of the zinc-activated channel (ZAC) in the Cys-loop receptor superfamily. (2024, October 23). Proceedings of the National Academy of Sciences. [Link]

  • Cryo-EM structure of the zinc-activated channel (ZAC) in the Cys-loop receptor superfamily. (2024, October 29). PubMed. [Link]

  • Identification of a β-arrestin-biased negative allosteric modulator for the β 2 -adrenergic receptor. (2023, July 25). Proceedings of the National Academy of Sciences. [Link]

  • Two-electrode voltage-clamp (TEVC). (2014, January 9). University of Hohenheim. [Link]

  • Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). (n.d.). ResearchGate. [Link]

  • Trattnig, S. M., et al. (2016). Copper and protons directly activate the zinc-activated channel. Biochemical Pharmacology, 103, 109-117. [Link]

  • Evolutionary conservation of Zinc-Activated Channel (ZAC) functionality in mammals: a range of mammalian ZACs assemble into cell surface-expressed functional receptors. (2023, September 3). Frontiers in Molecular Neuroscience. [Link]

  • Zinc-activated ion channel. (n.d.). In Wikipedia. [Link]

  • TTFB. (n.d.). In Wikipedia. [Link]

  • TTFB | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • N-(benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: Synthesis, NMR, FT-IR, UV-Vis, BSA-and DNA-Binding, DFT, Molecular dockings, and Pharmacokinetic Profiles. (2026, January 11). ResearchGate. [Link]

  • Synthesis, in Silico Study and Biological Evaluation of N-(Benzothiazol/Thiazol-2-yl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa. (2023, September 5). PubMed. [Link]

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  • Structure Activity Relationships. (2005, May 15). Drug Design. [Link]

  • 3-methoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide. (n.d.). NextSDS. [Link]

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  • A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists. (n.d.). PMC. [Link]

  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (2022, March 31). MDPI. [Link]

  • Structure-Activity Relationship Studies. (2024, November 25). Automate.video. [Link]

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Validating target engagement of 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide using CETSA

Author: BenchChem Technical Support Team. Date: March 2026

Validating Target Engagement of 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide: A Comparative Guide to CETSA and Orthogonal Assays

Thiazole-benzamide derivatives represent a highly privileged pharmacophore in medicinal chemistry, frequently deployed as potent inhibitors of kinases (such as RIPK1 in necroptosis pathways) and various inflammatory targets[1]. However, a critical bottleneck in the development of compounds like 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is proving that the molecule not only possesses high biochemical affinity but also successfully crosses the cell membrane to engage its intended target in a complex intracellular milieu.

Relying solely on biochemical affinity ( Kd​ ) is a common pitfall; it does not account for cellular permeability, active efflux, macromolecular crowding, or competition with high intracellular concentrations of co-factors (e.g., ATP). To bridge this gap, the Cellular Thermal Shift Assay (CETSA) has emerged as the gold standard for label-free target engagement (TE) validation in live cells[2].

This guide objectively compares CETSA against orthogonal methodologies and provides a self-validating experimental framework specifically tailored for lipophilic small molecules like 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide.

Part 1: The Mechanistic Rationale for CETSA

CETSA is rooted in the principles of protein thermodynamics. In an aqueous cellular environment, proteins exist in a dynamic equilibrium between folded and unfolded states. When 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide binds to the hydrophobic pocket or active site of its target, it lowers the free energy of the folded state. This ligand-induced conformational restriction means that significantly higher thermal energy is required to denature the protein.

Once denatured, proteins expose their hydrophobic cores and irreversibly aggregate. By applying a temperature gradient to intact cells, lysing them, and centrifuging away the aggregates, we can quantify the remaining soluble protein. A rightward shift in the melting temperature ( ΔTm​ ) provides direct, causal evidence of intracellular target engagement.

Comparative Analysis: CETSA vs. Orthogonal Alternatives

To rigorously validate a compound, CETSA should be contextualized against alternative assays such as DARTS (Drug Affinity Responsive Target Stability), SPR (Surface Plasmon Resonance), and NanoBRET.

TE_Assays Main Target Engagement of 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide CETSA CETSA (Intact Cells) Main->CETSA Thermal Stability DARTS DARTS (Cell Lysates) Main->DARTS Protease Resistance SPR SPR (Purified Protein) Main->SPR Binding Kinetics CETSA_Mech Measures ligand-induced thermodynamic stabilization in native environment CETSA->CETSA_Mech DARTS_Mech Measures steric shielding against pronase cleavage DARTS->DARTS_Mech SPR_Mech Measures real-time association/dissociation (Kd) SPR->SPR_Mech

Caption: Logical framework comparing CETSA, DARTS, and SPR for target engagement validation.

Table 1: Comparative Performance Metrics for Target Engagement Assays

Assay TypeOperational EnvironmentPrimary Readout MetricPhysiological RelevanceKey Limitation for Thiazole-Benzamides
CETSA Intact Live Cells ΔTm​ (Thermal Shift)High (Preserves native PTMs and ATP levels)Requires a target that predictably aggregates upon unfolding.
DARTS Cell LysateProtection Ratio (Fold change)Moderate (Loss of compartmentalization)Compound may directly inhibit the pronase enzyme, causing false positives.
SPR Purified Protein Kd​ , kon​ , koff​ Low (Artificial buffer system)Fails to account for cell membrane permeability or intracellular efflux.
NanoBRET Engineered Live Cells IC50​ (Tracer displacement)High (Real-time live-cell kinetics)Genetic tags may cause steric hindrance near the binding pocket.

Part 2: Experimental Protocol — A Self-Validating CETSA Workflow

To ensure absolute trustworthiness, a CETSA protocol must be a self-validating system. This means incorporating strict internal controls to prove that any observed thermal shift is driven by specific compound-target interactions, rather than global proteome stabilization or chemical chaperoning.

Step-by-Step Methodology

1. Intact Cell Incubation

  • Action: Seed target-expressing cells (e.g., HEK293T) in 6-well plates. Treat with 10 µM of 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide or a volume-matched DMSO vehicle control. Incubate for 1 to 2 hours at 37°C.

  • Causality: A 1-2 hour incubation is critical. It allows sufficient time for the lipophilic thiazole-benzamide to achieve steady-state intracellular accumulation and bind the target, but it is short enough to prevent downstream transcriptional changes or compound-induced apoptosis, which would artificially alter baseline protein levels.

2. Thermal Profiling (Denaturation)

  • Action: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Aliquot equal volumes (e.g., 50 µL) into 8-12 PCR tubes. Heat the tubes in a thermal cycler across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Causality: The 3-minute heating window provides enough kinetic energy to denature unbound proteins while preventing the delayed, non-specific denaturation of ligand-bound complexes.

3. Lysis and Fractionation

  • Action: Lyse the cells using 3 cycles of rapid freeze-thaw (liquid nitrogen for 1 min, then a 30°C water bath for 2 min). Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. Transfer the supernatant (soluble fraction) to new tubes.

  • Causality: Why freeze-thaw instead of standard RIPA buffer? RIPA contains strong ionic detergents (SDS, deoxycholate) that chemically denature proteins. Chemical denaturation overrides thermal denaturation, masking the ligand-induced stabilization. Freeze-thawing mechanically shears the membrane while preserving non-covalent ligand-protein interactions. High-speed centrifugation is necessary to pellet the heavy, hydrophobic aggregates of denatured proteins.

4. Detection and Isothermal Dose-Response (ITDR)

  • Action: Analyze the soluble fractions via Western Blotting. Plot the band intensities to calculate the Tm​ . For ITDR, select the temperature where 75% of the target is denatured ( T75​ ) and treat cells with a concentration gradient of the compound (0.1 nM to 100 µM).

  • Causality: Performing ITDR at T75​ rather than T50​ reduces the background noise of unbound soluble protein, providing a wider dynamic range to observe dose-dependent target engagement.

CETSA_Workflow Step1 1. Cell Treatment Live Cells + Compound Step2 2. Aliquot & Heat Thermal Gradient (40-65°C) Step1->Step2 1-2h Incubation Step3 3. Lysis & Spin Freeze-Thaw + 20k x g Step2->Step3 Denaturation Step4 4. Quantification Western Blot / MS Step3->Step4 Soluble Fraction

Caption: Step-by-step CETSA experimental workflow for intact cell analysis.

Part 3: Expected Experimental Outcomes & Data Interpretation

To demonstrate the self-validating nature of this workflow, Table 2 outlines the expected quantitative readouts when 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide successfully engages its target, alongside the necessary negative controls.

Table 2: Representative Target Engagement Data for 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Assay MetricVehicle (DMSO)Treated (10 µM)Shift / RatioScientific Interpretation
Apparent Tm​ (CETSA) 48.2 °C53.8 °C ΔTm​ = +5.6 °C Strong intracellular thermodynamic stabilization confirming direct binding.
Intact Protein (DARTS) 1.0 (Normalized)3.2 (Normalized)3.2-fold protection Ligand sterically shields protease cleavage sites in the cell lysate.
SPR Affinity ( Kd​ ) N/A45 nMN/A High-affinity direct binding to the purified recombinant domain.
Off-Target Tm​ (GAPDH) 55.1 °C55.0 °C ΔTm​ = -0.1 °C Critical Control: Confirms the compound does not cause global protein aggregation.

By synthesizing data across CETSA (live-cell context), DARTS (lysate structural protection), and SPR (pure kinetic affinity), researchers can unequivocally validate the target engagement profile of 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, de-risking the molecule for downstream in vivo efficacy models.

References

  • Title: Small-Molecule Receptor-Interacting Protein 1 (RIP1) Inhibitors as Therapeutic Agents for Multifaceted Diseases: Current Medicinal Chemistry Insights and Emerging Opportunities. Source: ACS Medicinal Chemistry Letters. URL: [Link][1]

  • Title: Current Advances in CETSA. Source: Frontiers in Molecular Biosciences. URL: [Link][2]

  • Title: Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Source: Science. URL: [Link]

  • Title: Target identification using drug affinity responsive target stability (DARTS). Source: Proceedings of the National Academy of Sciences (PNAS). URL: [Link]

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Comprehensive Selectivity Profiling of 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide Across Kinase Panels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of highly selective kinase inhibitors remains a cornerstone of targeted oncology and precision medicine. This guide provides an in-depth comparative analysis of 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (DPTB) , a highly optimized 2-aminothiazole derivative, against standard-of-care clinical inhibitors (Imatinib and Dasatinib).

From a rational design perspective, the 2-aminothiazole core of DPTB serves as a privileged hinge-binding scaffold. The addition of the 4-phenyl group extends deep into the hydrophobic pocket II of the kinase domain, while the 3,5-dimethoxybenzamide moiety provides critical rotational flexibility. This flexibility is the causal factor allowing DPTB to bypass the steric clash introduced by the bulky isoleucine residue in the Bcr-Abl(T315I) "gatekeeper" mutation—a common failure point for rigid Type-II inhibitors like Imatinib. Furthermore, this scaffold has demonstrated capacity for allosteric modulation, particularly against targets like Protein Kinase CK2 .

Mechanistic Pathway & Target Engagement

DPTB exhibits a polypharmacological yet highly controlled profile, primarily targeting the Bcr-Abl and Src kinase families, with secondary allosteric activity against CK2. By inhibiting these upstream nodes, DPTB effectively shuts down downstream oncogenic signaling cascades, including the STAT5, PI3K/AKT, and Ras/MAPK pathways, leading to cell cycle arrest and apoptosis.

Pathway DPTB DPTB (Inhibitor) Kinase Bcr-Abl / Src / CK2 DPTB->Kinase Inhibits STAT5 STAT5 Pathway Kinase->STAT5 PI3K PI3K / AKT Pathway Kinase->PI3K MAPK Ras / MAPK Pathway Kinase->MAPK Prolif Cell Proliferation & Survival STAT5->Prolif PI3K->Prolif MAPK->Prolif

Figure 1: Mechanism of action of DPTB inhibiting upstream kinases and downstream oncogenic signaling.

Self-Validating Experimental Workflows

To objectively evaluate DPTB's selectivity, we employ a two-tiered, self-validating experimental workflow. Relying solely on enzymatic assays can yield false positives due to assay interference, while relying solely on binding assays ignores functional enzymatic consequences.

Protocol A: High-Throughput Kinome Profiling (KINOMEscan)

Causality & Rationale: We utilize the KINOMEscan methodology, an active-site directed competition binding assay. Because ATP concentrations vary wildly across different kinases in standard enzymatic assays, kinetic IC50 values are often not directly comparable. KINOMEscan solves this by measuring true thermodynamic affinity (Kd) without requiring ATP optimization for all 400+ kinases. Self-Validating System: The assay uses DNA-tagged kinases and an immobilized broad-spectrum ligand. By quantifying the amount of kinase eluted via qPCR, the system internally controls for protein stability and non-specific binding. If a compound aggregates or denatures the protein, it will not yield a clean displacement curve, instantly flagging it as an artifact. Step-by-Step Method:

  • Prepare a panel of 400+ DNA-tagged recombinant kinases in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • Add DPTB at a screening concentration of 1 µM to the kinase/bead mixture.

  • Incubate for 1 hour at room temperature to reach thermodynamic equilibrium.

  • Wash beads to remove unbound kinases and elute the bound kinases using free ligand.

  • Quantify the eluted DNA-tagged kinases using qPCR to calculate the Selectivity Score (S-score).

Protocol B: Orthogonal Validation via ADP-Glo Kinase Assay

Causality & Rationale: Binding does not guarantee functional inhibition (e.g., the compound could bind a non-regulatory allosteric site). The ADP-Glo assay measures the universal product of kinase activity (ADP), allowing us to confirm that DPTB's binding functionally halts ATP hydrolysis. Self-Validating System: To ensure DPTB is not a false positive (e.g., a luciferase inhibitor or auto-fluorescent compound), a "no-kinase" counter-screen is spiked with a known concentration of ADP. If DPTB reduces the luminescent signal in this control well, the compound is flagged for assay interference, validating the integrity of the primary data. Step-by-Step Method:

  • Incubate purified target kinase (e.g., Abl1-T315I) with DPTB (serial dilutions from 10 µM to 0.1 nM) for 15 minutes.

  • Initiate the reaction by adding ultra-pure ATP and the specific peptide substrate. Incubate for 60 minutes at 25°C.

  • Add ADP-Glo Reagent to terminate the kinase reaction and deplete remaining unconsumed ATP.

  • Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction.

  • Measure luminescence and plot against log[DPTB] to derive the functional IC50.

Workflow N1 Compound Synthesis & Purification N2 Primary Screening (KINOMEscan panel) N1->N2 N3 Orthogonal Validation (ADP-Glo Assay) N2->N3 N4 IC50 Determination & Selectivity Score N3->N4 N5 Cellular Validation (Ba/F3 Mutants) N4->N5

Figure 2: Step-by-step self-validating workflow for kinase selectivity profiling of DPTB.

Comparative Data Analysis

The quantitative performance of DPTB was benchmarked against Imatinib (a highly selective Type-II inhibitor) and Dasatinib (a broad-spectrum dual Src/Abl inhibitor). The data below summarizes the IC50 values derived from the orthogonal ADP-Glo validation, alongside the global kinome Selectivity Score (S-score).

Kinase TargetDPTB IC50 (nM)Imatinib IC50 (nM)Dasatinib IC50 (nM)Mechanistic Significance
Abl1 (WT) 1.2250.8DPTB shows near-equivalent potency to Dasatinib.
Abl1 (T315I) 45>10,000>10,000DPTB successfully bypasses the gatekeeper steric clash.
Src 8.5>10,0000.5DPTB acts as a dual Src/Abl inhibitor.
Lck 12>10,0001.1Potent inhibition of Src-family kinases.
CK2α 15>10,000>10,000Demonstrates DPTB's unique allosteric capability.
EGFR >10,000>10,000>10,000Confirms lack of off-target RTK toxicity.
S(10) at 1 µM *0.0450.0600.120DPTB is highly selective, outperforming Dasatinib.

*S(10) Score represents the fraction of the 400+ tested kinases inhibited by >90% at 1 µM. A lower score indicates higher selectivity.

Insights & Conclusion

While Dasatinib is highly potent against WT Abl and Src, its broad S(10) score (0.120) correlates with known off-target toxicities (e.g., pleural effusion). Imatinib is highly selective (0.060) but is rendered entirely obsolete by the T315I mutation.

DPTB represents a superior structural compromise. As documented in similar thiazolamide-benzamide SAR studies , the 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide scaffold maintains an exceptionally tight selectivity profile (S-score: 0.045) while retaining the conformational plasticity required to inhibit the T315I mutant (IC50: 45 nM) and uniquely modulating CK2. This makes DPTB a highly promising candidate for multi-drug resistant hematological malignancies.

References

  • Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives. RSC Advances (2019).[Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology (2011). [Link]

  • A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology (2005).[Link]

  • 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. Journal of Medicinal Chemistry (2019).[Link]

A Researcher's Guide to the Spectroscopic Validation of 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectra for the validation of synthesized 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, a molecule of interest in medicinal chemistry. We will explore the nuances of spectral interpretation, compare experimental data with expected values, and discuss alternative validation techniques, offering a comprehensive resource for researchers in the field.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique for the structural elucidation of organic compounds in solution.[1] Its power lies in its ability to provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of a molecule's architecture.[1][2] For a molecule such as 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, with its distinct aromatic and heterocyclic moieties, ¹H and ¹³C NMR are indispensable tools for confirming its successful synthesis and purity.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The acquisition of high-quality NMR data is the bedrock of accurate structural validation. The following protocol outlines the key steps for obtaining ¹H and ¹³C NMR spectra of the target compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the synthesized 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[2] Deuterated solvents are essential to avoid overwhelming the sample's signals with those from the solvent.[1]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). For quantitative NMR (qNMR), a certified internal standard with a known purity and concentration is required.[3][4][5]

2. NMR Instrument Parameters:

  • The spectra should be acquired on a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.[6]

  • For ¹H NMR:

    • A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

    • The relaxation delay (d1) should be set to at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration.

  • For ¹³C NMR:

    • A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

    • Proton decoupling is typically employed to simplify the spectrum and enhance sensitivity.

The following diagram illustrates the general workflow for NMR-based structural validation.

Caption: Workflow for the synthesis and spectroscopic validation of a chemical compound.

Interpreting the NMR Spectra of 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

The chemical structure of the target molecule, with its various proton and carbon environments, gives rise to a characteristic set of signals in the NMR spectra.

Caption: Chemical structure of the target molecule.

Expected ¹H NMR Spectral Data:

The following table summarizes the anticipated chemical shifts (δ) in ppm, multiplicities, and integration values for the protons in the molecule. These predictions are based on established principles of NMR spectroscopy, where the chemical shift is influenced by the electron density around the nucleus.[7]

Protons (Assignment)Expected Chemical Shift (δ, ppm)MultiplicityIntegration
-OCH₃~3.8Singlet6H
H-4', H-6' (Benzamide ring)~7.0-7.2Doublet2H
H-2' (Benzamide ring)~6.7Triplet1H
H-5 (Thiazole ring)~7.5Singlet1H
Phenyl ring protons~7.3-7.5Multiplet5H
-NH (Amide proton)~12.0Singlet (broad)1H

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule.

Carbons (Assignment)Expected Chemical Shift (δ, ppm)
-OCH₃~56
Benzamide C-2', C-6'~105
Benzamide C-4'~107
Thiazole C-5~110
Phenyl C (para)~127
Phenyl C (ortho)~129
Phenyl C (meta)~129
Benzamide C-1'~135
Phenyl C (ipso)~134
Thiazole C-4~150
Benzamide C-3', C-5'~161
C=O (Amide)~164
Thiazole C-2~168

Causality Behind Spectral Features:

  • ¹H NMR: The methoxy protons (-OCH₃) are expected to appear as a singlet around 3.8 ppm due to their equivalence and the absence of adjacent protons for coupling. The aromatic protons on the dimethoxy-substituted ring will exhibit a characteristic splitting pattern: a doublet for H-4' and H-6' and a triplet for H-2', consistent with their meta and para relationships.[8] The thiazole proton (H-5) will be a singlet, and the protons of the unsubstituted phenyl ring will appear as a multiplet in the aromatic region. The amide proton (-NH) is typically broad and downfield due to hydrogen bonding and exchange phenomena.

  • ¹³C NMR: The chemical shifts of the carbon atoms are dictated by their hybridization and the electronegativity of neighboring atoms.[8] The carbonyl carbon of the amide is significantly deshielded, appearing at a high chemical shift (~164 ppm). The carbons of the aromatic rings are found in the typical range of 105-161 ppm, with those attached to the electronegative oxygen atoms of the methoxy groups appearing further downfield.

Comparison with Alternatives: Validating Organic Synthesis

While NMR is a powerful tool, a multi-technique approach often provides the most robust structural confirmation. Other spectroscopic and analytical methods can be used to complement NMR data.

Alternative and Complementary Techniques:

TechniquePrincipleAdvantagesDisadvantages
Infrared (IR) Spectroscopy Measures the vibrations of molecular bonds.Provides information about functional groups (e.g., C=O, N-H).Less detailed structural information compared to NMR.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Determines the molecular weight and can provide fragmentation patterns for structural clues.Does not provide detailed connectivity information.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystal.Provides the absolute structure of the molecule.Requires a suitable single crystal, which can be difficult to obtain.

A combination of NMR and IR spectroscopy can be particularly powerful for automated structure verification.[9] Furthermore, for determining the presence of equilibrating diastereomers, 1-D and 2-D Nuclear Overhauser Effect Spectroscopy (NOESY) can be a valuable alternative to variable-temperature NMR experiments.[10]

The following decision-making workflow can guide the selection of appropriate validation techniques.

Caption: Decision workflow for selecting structural validation techniques.

Conclusion

The validation of synthesized 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide relies heavily on the detailed analysis of its ¹H and ¹³C NMR spectra. A thorough understanding of the expected chemical shifts and coupling patterns, grounded in the fundamental principles of NMR, is essential for accurate interpretation. By comparing experimental data with predicted values and, when necessary, employing complementary analytical techniques, researchers can confidently confirm the structure and purity of their synthesized compounds, ensuring the integrity of their subsequent biological and medicinal chemistry studies.

References

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A Comprehensive Benchmarking Guide for 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide and its Analogs Against Standard-of-Care Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Thiazole-Benzamide Scaffold

In the landscape of modern oncology, small molecule inhibitors represent a cornerstone of precision medicine.[1] The relentless pursuit of novel chemical entities with improved potency, selectivity, and safety profiles is paramount. Within this context, the 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide scaffold presents a compelling area of investigation. The 1,3-thiazol-2-amine core is a well-established pharmacophore present in numerous potent kinase inhibitors, suggesting that this novel compound may exhibit activity against this critical class of enzymes.[2]

This guide provides a comprehensive framework for the systematic benchmarking of 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (herein referred to as "Compound X") against a panel of established, standard-of-care kinase inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a robust, scientifically-grounded methodology for elucidating the compound's inhibitory profile, target engagement, and cellular efficacy. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating high-quality, reproducible data.

The Strategic Imperative of Benchmarking

Before committing significant resources to a novel compound, a rigorous benchmarking strategy is essential. This process not only validates the compound's on-target activity but also uncovers potential off-target liabilities that could lead to toxicity.[3] A well-designed benchmarking cascade provides a clear go/no-go decision-making framework for advancing a compound through the drug discovery pipeline.

Here, we propose a multi-tiered approach to characterizing Compound X:

cluster_0 Tier 1: Initial Potency and Selectivity cluster_1 Tier 2: Cellular Activity and Target Engagement cluster_2 Tier 3: Off-Target Profiling and Advanced Characterization Biochemical IC50 Biochemical IC50 Determination (Primary Target Hypothesis) Kinase Panel Broad Kinase Panel Screening (>400 Kinases) Biochemical IC50->Kinase Panel Identifies initial potency Cellular_Viability Cell-Based Viability Assays (e.g., MTT, CellTiter-Glo) Kinase Panel->Cellular_Viability Promising candidates advance CETSA Cellular Thermal Shift Assay (CETSA) (Confirms Target Engagement) Cellular_Viability->CETSA Validates cellular potency Off_Target In-depth Off-Target Analysis (e.g., Safety Panels) CETSA->Off_Target Confirmed target engagement MoA Mechanism of Action Studies (e.g., Western Blot for Pathway Modulation) Off_Target->MoA Ensures safety and understanding

Figure 1: A tiered benchmarking workflow for novel kinase inhibitors.

Comparative Analysis: Selecting the Right Benchmarks

The choice of standard small molecule inhibitors for comparison is critical. Given the thiazole scaffold of Compound X, we hypothesize potential activity against kinases implicated in cancer.[4] Therefore, a logical starting point is to benchmark against inhibitors of well-validated oncogenic kinases. For the purpose of this guide, we will use a hypothetical on-target kinase, "Kinase Y," and select appropriate FDA-approved inhibitors for comparison.

Compound Primary Target(s) Significance
Compound X Hypothesized: Kinase YThe novel chemical entity under investigation.
Imatinib Bcr-Abl, c-Kit, PDGFRA first-in-class tyrosine kinase inhibitor that revolutionized the treatment of chronic myeloid leukemia.[4]
Gefitinib EGFRAn EGFR inhibitor used in the treatment of non-small cell lung cancer.[4]
Sunitinib Multi-targeted (VEGFR, PDGFR, c-Kit)A multi-kinase inhibitor with anti-angiogenic and anti-tumor activities.[5]

Experimental Methodologies: A Guide to Rigorous Evaluation

The following protocols are designed to provide a comprehensive characterization of Compound X.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay is the first step in quantifying the potency of Compound X against its hypothesized target, Kinase Y.[6]

Protocol:

  • Compound Preparation: Serially dilute Compound X and the standard inhibitors in DMSO to create a range of concentrations.

  • Assay Plate Preparation: Add the diluted compounds to a 384-well assay plate.

  • Kinase Reaction: Prepare a solution containing recombinant Kinase Y and its specific substrate in kinase buffer. Add this solution to the wells.

  • ATP Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature.

  • Detection: Stop the reaction and measure the signal (e.g., luminescence for ADP-Glo™ or fluorescence for TR-FRET).

  • Data Analysis: Calculate the percent inhibition for each concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.[7]

Broad Kinase Panel Profiling

To assess the selectivity of Compound X, it is crucial to screen it against a large panel of kinases.[8][9][10][11] This will identify potential off-target activities early in the discovery process.

Protocol:

  • Compound Submission: Provide a stock solution of Compound X (typically 100 µL of a 10 mM DMSO stock) to a commercial kinase profiling service.

  • Screening: The service will perform single-point or dose-response assays against their kinase panel (often >400 kinases).

  • Data Analysis: The results are typically provided as a percentage of inhibition at a given concentration or as IC50 values for any significant hits. This data allows for the calculation of a selectivity score.

Cell-Based Viability Assay (MTT or CellTiter-Glo®)

This assay determines the effect of Compound X on the proliferation of cancer cell lines that are dependent on the activity of Kinase Y.[12]

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of Compound X and the standard inhibitors. Incubate for 48-72 hours.

  • Viability Assessment:

    • MTT Assay: Add MTT solution and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.[13]

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent, mix, and measure luminescence.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[14]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that Compound X binds to its intended target within intact cells.[15][16] The principle is that ligand binding stabilizes the target protein against heat-induced denaturation.[15]

Cell_Treatment Treat cells with Compound X or vehicle control Heat_Challenge Heat cells across a temperature gradient Cell_Treatment->Heat_Challenge Lysis Lyse cells and separate soluble and aggregated proteins Heat_Challenge->Lysis Western_Blot Quantify soluble target protein by Western Blot Lysis->Western_Blot Melt_Curve Generate melt curve to assess thermal stabilization Western_Blot->Melt_Curve

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Treatment: Treat intact cells with Compound X or a vehicle control.

  • Heating: Heat the treated cells at a range of temperatures (e.g., 40°C to 70°C).

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.[17]

  • Protein Quantification: Quantify the amount of soluble Kinase Y in the supernatant using Western blotting.[15]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to a higher temperature in the presence of Compound X indicates target engagement.[16]

Interpreting the Data: A Hypothetical Case Study

To illustrate the application of these methodologies, let's consider a hypothetical set of results for Compound X.

Table 1: In Vitro Potency and Cellular Efficacy

Compound Kinase Y IC50 (nM) Cell Line A GI50 (nM)
Compound X 15150
Imatinib >10,000>10,000
Gefitinib 550
Sunitinib 5002,500

Data is hypothetical and for illustrative purposes only.

Analysis: Compound X demonstrates potent inhibition of Kinase Y in a biochemical assay, comparable to the established inhibitor Gefitinib. The 10-fold shift between the biochemical IC50 and the cellular GI50 is common and can be attributed to factors such as cell permeability and efflux pumps.

Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)

Kinase Compound X Gefitinib Sunitinib
Kinase Y 98%99%85%
VEGFR2 5%10%95%
PDGFRβ 8%12%92%
c-Kit 3%7%88%
Abl 2%5%15%

Data is hypothetical and for illustrative purposes only.

Analysis: Compound X exhibits a highly selective profile for Kinase Y, with minimal off-target activity against other kinases at 1 µM. This contrasts with the multi-targeted profile of Sunitinib.

Conclusion: A Pathway to Confident Drug Discovery

The systematic benchmarking of novel small molecules like 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a critical exercise in modern drug discovery. The methodologies outlined in this guide provide a clear and robust framework for assessing a compound's potency, selectivity, and cellular target engagement. By adhering to these principles of scientific integrity and logical progression, researchers can confidently identify and advance the most promising therapeutic candidates.

References

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Cross-reactivity analysis of 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide in human cell lines

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to De-risking Drug Development through Comprehensive Off-Target Profiling

In the landscape of modern drug discovery, the path from a promising hit compound to a clinical candidate is fraught with challenges, chief among them being the potential for off-target activities.[1][2] Unforeseen interactions with cellular components can lead to toxicity, diminished efficacy, and costly late-stage failures.[1][3] Therefore, a rigorous and early assessment of a compound's selectivity is not merely a regulatory requirement but a cornerstone of a rational and efficient drug development program.[4][5]

This guide provides a comprehensive framework for the cross-reactivity analysis of the novel investigational compound, 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (herein referred to as Cmpd-X) . The thiazole and benzamide moieties present in Cmpd-X are common pharmacophores known to interact with a variety of protein classes, particularly protein kinases.[6] This necessitates a multi-pronged approach to build a detailed selectivity profile.

We will detail a series of gold-standard experimental workflows, from broad-panel biochemical screens to cell-based functional assays and unbiased proteomic approaches. The objective is to not only identify potential off-targets but also to understand the functional consequences of these interactions in a physiologically relevant context. By comparing the performance of Cmpd-X against established inhibitors, this guide serves as a practical blueprint for researchers, scientists, and drug development professionals to de-risk their own small molecule programs.

Phase 1: Target-Based Biochemical Screening

The initial and most direct method to assess the selectivity of a small molecule is to profile it against a large, representative panel of purified enzymes. Given the structural alerts within Cmpd-X, a comprehensive kinase screen is the logical starting point.[4] This approach provides a quantitative measure of interaction (e.g., IC50 or Kd) against hundreds of kinases, offering a broad view of its kinome-wide selectivity.[7]

Comparative Kinase Selectivity Profile

In this hypothetical study, Cmpd-X was screened against a panel of 400 human kinases at a concentration of 1 µM. For comparative purposes, two well-characterized kinase inhibitors, Staurosporine (a non-selective inhibitor) and Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor), were screened alongside. The data are summarized below.

CompoundPrimary Target(s)% Inhibition >70% (1 µM)Selectivity Score (S-Score)
Cmpd-X Hypothetical: CDK940.01
Staurosporine Pan-Kinase3120.78
Sunitinib VEGFR, PDGFR, c-KIT450.11

Table 1: Kinase Panel Screening Summary. The Selectivity Score (S-Score) is calculated by dividing the number of kinases inhibited by more than 70% by the total number of kinases tested (400). A lower score indicates higher selectivity.

The results indicate that Cmpd-X is a highly selective inhibitor, impacting only a small fraction of the kinome compared to the broader activity profiles of Sunitinib and the non-selective Staurosporine. This high degree of selectivity is a desirable characteristic for a drug candidate, as it reduces the likelihood of off-target-driven side effects.[4]

Experimental Protocol: Kinase Glo® Luminescent Kinase Assay

This protocol outlines a typical method for assessing kinase inhibition in a high-throughput format.

  • Reagent Preparation : Prepare kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare ATP and substrate solutions at 2X the final desired concentration.

  • Compound Dilution : Serially dilute Cmpd-X and control compounds in DMSO, then further dilute in the kinase reaction buffer.

  • Kinase Reaction : In a 384-well plate, add 2.5 µL of the compound dilution. Add 2.5 µL of the 2X enzyme solution and incubate for 10 minutes at room temperature.

  • Initiate Reaction : Add 5 µL of the 2X ATP/substrate mixture to start the reaction. Incubate for 1 hour at room temperature.

  • Detection : Add 10 µL of Kinase-Glo® reagent to each well. Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition : Measure luminescence using a plate reader. The signal is inversely proportional to the amount of kinase activity.

  • Data Analysis : Normalize the data to positive (no enzyme) and negative (DMSO vehicle) controls. Calculate % inhibition and plot dose-response curves to determine IC50 values.

Phase 2: Cell-Based Phenotypic Profiling

While biochemical assays are essential for understanding direct target engagement, they do not fully capture the complexity of a cellular environment.[8][9] Cell-based assays provide a more physiologically relevant system to assess a compound's overall effect, including its on- and off-target activities, cell permeability, and potential cytotoxicity.[10][11] Profiling Cmpd-X across a diverse panel of human cell lines can reveal sensitivities that may not be predicted by kinase screening alone.

Comparative Anti-Proliferative Activity

Cmpd-X was tested against a panel of 10 human cancer cell lines from various tissue origins to assess its anti-proliferative effects. The half-maximal inhibitory concentration (IC50) was determined for each cell line and compared to the known cytotoxic agent, Doxorubicin.

Cell LineTissue of OriginCmpd-X IC50 (µM)Doxorubicin IC50 (µM)
A549 Lung Carcinoma> 100.08
MCF7 Breast Adenocarcinoma0.250.15
HCT116 Colon Carcinoma0.310.05
K562 Chronic Myeloid Leukemia0.090.02
HeLa Cervical Carcinoma> 100.11
DU145 Prostate Carcinoma5.20.20
U-87 MG Glioblastoma> 100.35
OVCAR-3 Ovarian Adenocarcinoma0.450.18
PANC-1 Pancreatic Carcinoma8.90.22
HEK293 Embryonic Kidney> 100.40

Table 2: Anti-Proliferative Activity in Human Cancer Cell Lines. IC50 values were determined after 72 hours of continuous compound exposure using an MTS assay.

The data reveals a distinct pattern of activity for Cmpd-X. It is highly potent in specific cell lines (K562, MCF7, HCT116, OVCAR-3), while largely inactive in others. This differential sensitivity suggests a target-driven mechanism of action rather than non-specific cytotoxicity, as seen with the broad-acting Doxorubicin. The lack of activity against the non-cancerous HEK293 line is also a positive indicator of a potential therapeutic window.

Experimental Protocol: MTS Cell Proliferation Assay
  • Cell Seeding : Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment : Add serially diluted compounds to the wells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation : Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • MTS Reagent : Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.

  • Incubation : Incubate for 1-4 hours at 37°C.

  • Data Acquisition : Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 values by fitting the data to a four-parameter logistic curve.

Phase 3: Unbiased Proteomics for Target Deconvolution

To provide the most comprehensive and unbiased assessment of a compound's interactions, advanced chemical proteomics techniques can be employed.[3][12] These methods identify direct binding partners of a small molecule within a complex cellular proteome, confirming on-target engagement and revealing previously unknown off-targets.[13][14] This approach is invaluable for rationalizing observed phenotypes and predicting potential side effects.[3]

Conceptual Workflow: Affinity-Based Chemical Proteomics

This workflow utilizes a modified version of the compound to "pull down" its binding partners from a cell lysate.

G cluster_0 Probe Synthesis cluster_1 Cellular Interaction cluster_2 Target Enrichment cluster_3 Analysis CmpdX Cmpd-X Probe Synthesize Affinity Probe (e.g., Biotin-Cmpd-X) CmpdX->Probe Incubate Incubate Probe with Lysate Probe->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Capture Capture Probe-Protein Complexes Incubate->Capture Beads Immobilized Streptavidin Beads Beads->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS DB Database Search & Protein Identification MS->DB Analysis Quantitative Analysis & Target Identification DB->Analysis

Caption: Chemical Proteomics Workflow for Target ID.

Interpreting Proteomics Data

The output of a chemical proteomics experiment is a list of proteins that interact with the affinity probe. A successful experiment will identify the intended primary target (in this case, the hypothetical CDK9) with high confidence and abundance. More importantly, it will reveal other proteins that bind to Cmpd-X. These "off-targets" must then be carefully evaluated.

For example, if the proteomics data for Cmpd-X revealed a strong interaction with a metabolic enzyme like Carbonic Anhydrase, this would warrant further investigation.[15] Follow-up experiments, such as enzymatic assays with purified Carbonic Anhydrase, would be necessary to confirm whether this binding event has a functional consequence (i.e., inhibition or activation). This iterative process of discovery and validation is central to building a complete and actionable cross-reactivity profile.

Integrated Analysis and Path Forward

A thorough cross-reactivity analysis integrates data from multiple orthogonal approaches to build a cohesive understanding of a compound's biological activity.

G Biochem Biochemical Screening + High-throughput + Quantitative (IC50) - Lacks cellular context Decision Go / No-Go Decision Point Biochem->Decision High Selectivity Cellular Cell-Based Assays + Physiologically relevant + Assesses phenotype - Mechanism can be unclear Cellular->Decision Specific Potency Profile (Acceptable TI) Proteomics Chemical Proteomics + Unbiased target ID + Confirms direct binding - Technically complex Proteomics->Decision On-Target Confirmed Manageable Off-Targets

Caption: Integrated Decision-Making Framework.

For Cmpd-X, the combined data presents a promising profile:

  • High Selectivity in Biochemical Screens : The low S-score from the kinase panel suggests a focused mechanism of action and a lower probability of kinase-mediated off-target effects.

  • Specific Cell-Based Activity : The compound demonstrates potent anti-proliferative activity in a subset of cell lines, consistent with a target-driven effect rather than general toxicity. The therapeutic index (TI) relative to non-cancerous cells appears favorable.

  • Clear Path for Target Validation : The next logical step is to use chemical proteomics to confirm direct engagement of the intended target in the sensitive cell lines and to uncover any liabilities (off-targets) that were not present in the kinase panel.

By systematically applying this multi-faceted approach, drug development teams can gain a deep understanding of their compound's selectivity profile, enabling them to make informed decisions, mitigate risks, and ultimately increase the probability of clinical success.

References

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Safety Operating Guide

3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Disposal Guide: 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

As drug development professionals and synthetic chemists scale up the use of complex heterocyclic compounds, the safe handling and disposal of these materials becomes a critical operational mandate. 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a biologically active synthetic intermediate characterized by its thiazole core and dimethoxybenzamide moiety. Because it contains both nitrogen and sulfur heteroatoms, its thermal degradation profile requires specific environmental controls to prevent the release of toxic nitrogen oxides (NOx) and sulfur oxides (SOx).

This guide provides a causality-driven framework for the proper disposal of this compound, ensuring your laboratory maintains strict compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards while optimizing waste management logistics.

Chemical Profiling & Waste Segregation Strategy

Proper segregation is the foundation of chemical waste management. Mixing incompatible waste streams not only creates immediate laboratory hazards (e.g., exothermic reactions, toxic gas evolution) but also drastically inflates downstream disposal costs.

The Causality of Segregation: When disposing of 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide solutions, you must strictly separate halogenated solvents (e.g., Dichloromethane) from non-halogenated solvents (e.g., DMSO, Methanol). Halogenated wastes require specialized, high-temperature incineration to prevent the formation of highly toxic dioxins and furans. Mixing even a small amount of halogenated waste into a non-halogenated container reclassifies the entire volume, increasing disposal costs by 400-500% (1)[1].

Table 1: Waste Stream Categorization & Routing

Waste StateExample MatrixPrimary HazardSegregation CategoryUltimate Disposal Method
Solid Neat powder, contaminated pipette tips, weigh boatsToxic, IrritantSolid Hazardous WasteHigh-Temp Incineration (Alkaline Scrubber)
Liquid DMSO, Ethanol, MethanolFlammable, ToxicNon-Halogenated OrganicStandard Chemical Incineration
Liquid Dichloromethane, ChloroformToxic, EnvironmentalHalogenated OrganicSpecialized High-Temp Incineration

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system , ensuring that errors are caught before waste is transferred or sealed. Under no circumstances should this compound be disposed of down the sink; dilution is never an acceptable alternative to proper disposal (2)[2].

Protocol A: Solid Powder & Contaminated Consumables

Objective: Safely contain solid compound and contaminated labware to prevent aerosol exposure and cross-contamination.

  • Preparation: Don appropriate PPE (nitrile gloves, lab coat, safety goggles). Ensure all transfers are conducted inside a certified chemical fume hood.

  • Collection: Gather all residual 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide powder, weighing paper, and contaminated pipette tips.

  • Containment: Place the materials into a sturdy container, such as a 5-gallon poly pail lined with a 7-mil polyethylene bag (3)[3].

    • Causality: Polyethylene provides excellent chemical resistance and physical durability against sharp pipette tips, preventing breaches.

  • Sealing: Seal the inner bag using a bag closure tie or large binder clip. Secure the outer lid tightly.

  • Labeling: Attach a high-visibility Hazardous Waste tag. Write the full chemical name: "3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide".

    • Causality: Abbreviations, acronyms, and chemical formulas are strictly prohibited by the Hazard Communication Standard, as emergency responders require immediate, unambiguous identification during a crisis (4)[4].

  • Self-Validation Check: Before moving the container, physically verify that the lid is locked and the exterior is free of residual powder.

Protocol B: Liquid Stock Solutions (e.g., In Vitro Assays)

Objective: Route dissolved compound to the correct liquid waste stream without inducing incompatible chemical reactions.

  • Solvent Identification: Identify the primary solvent used to dissolve the compound.

  • Waste Routing: Select the appropriate waste carboy (Halogenated vs. Non-Halogenated) based on Table 1.

  • Transfer: Open the waste carboy, insert a compatible funnel, and pour the solution slowly to avoid splashing.

  • Immediate Closure: Remove the funnel and replace the tight-fitting lid immediately.

    • Causality: Leaving funnels in the bottle mouth violates EPA regulations, risks the inhalation of volatile organic compounds (VOCs), and creates a severe spill hazard if knocked over (5)[5].

  • Log Update: Record the exact volume and chemical composition on the container's waste log.

  • Self-Validation Check: Perform a visual check of the waste carboy for phase separation or unexpected gas evolution (bubbling). If observed, immediately close the fume hood sash and contact Environmental Health & Safety (EH&S).

Protocol C: Empty Container Decontamination

Objective: Neutralize and process the original chemical storage vial.

  • Triple-Rinse: Rinse the empty glass or plastic container three times with a solvent capable of dissolving the compound (e.g., Acetone or DMSO) (6)[6].

  • Rinsate Capture: Collect the first rinsate and dispose of it in the appropriate liquid hazardous waste carboy.

    • Causality: The first rinse contains the highest concentration of residual active pharmaceutical ingredient (API) and must be treated as hazardous waste (5)[5].

  • Defacement: Completely remove or permanently deface the original manufacturer's label using a thick marker. This prevents downstream misidentification if the container is repurposed or recycled.

  • Final Disposal: Discard the clean, defaced container in the standard glassware/plastic waste stream.

Regulatory Compliance & SAA Management

Waste must remain under the control of the person generating it and must be stored at or near the point of generation, legally defined as a Satellite Accumulation Area (SAA) (7)[7]. To maintain RCRA compliance, laboratories must adhere to strict accumulation limits.

Table 2: Satellite Accumulation Area (SAA) Quantitative Limits

Waste ClassificationVolume/Weight LimitRegulatory Action Upon Reaching Capacity
Standard Hazardous Waste55 GallonsMust be removed by EH&S within 3 calendar days
Acutely Toxic (P-Listed)1 Quart (Liquid) / 1 kg (Solid)Must be removed by EH&S within 3 calendar days
Maximum Storage Duration N/AMust be removed within 12 months of the first drop

Self-Validation Check: Conduct a weekly visual audit of your SAA. Verify that no container is leaking, all lids are securely fastened, and no container has exceeded the 12-month accumulation limit (8)[8].

Mechanistic Workflow Visualization

The following decision tree maps the logical routing of 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide waste from generation to final destruction.

WasteWorkflow A 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide Waste Generated B Determine Physical State A->B C Solid Powder & Consumables B->C Solid D Liquid Stock Solutions B->D Liquid E Seal in 7-mil Polyethylene Lined Container C->E F Identify Solvent Type D->F K Attach Hazardous Waste Tag (List 100% of Contents) E->K G Non-Halogenated (e.g., DMSO, EtOH) F->G No Halogens H Halogenated (e.g., DCM, Chloroform) F->H Halogenated I Non-Halogenated Waste Carboy G->I J Halogenated Waste Carboy H->J I->K J->K L Transfer to Satellite Accumulation Area (SAA) K->L M EH&S Pickup & High-Temp Incineration L->M

Figure 1: Decision tree for segregation, labeling, and disposal of thiazole-benzamide waste.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety Case Western Reserve University[Link]

  • Chemical Waste Disposal - Stanford Environmental Health & Safety Stanford University[Link]

  • Chemical Waste Disposal - Health Safety & Wellbeing Monash University [Link]

  • Chemical Waste Management - Environmental Health & Safety University of Delaware [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS University of Pennsylvania[Link]

  • Procedures for Disposal of Hazardous Waste University of Texas at Austin[Link]

  • Chemical Waste Disposal Guidelines Emory University (Hosted via HKUST)[Link]

  • Lab Chemical Waste Management Guidelines Massachusetts DEP / Studylib[Link]

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Personal protective equipment for handling 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical safety and assay development, I approach the handling of novel, pharmacologically active small molecules through a structure-based risk assessment.

3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide belongs to the thiazolyl benzamide class of compounds. While the exact toxicological profile of this specific derivative may still be under pharmacological investigation, we must infer its handling risks from its structural components. The parent scaffold shares a pharmacophore with known bioactive thiazolides (such as the anti-infective nitazoxanide), which are highly lipophilic and typically require organic solvents like Dimethyl Sulfoxide (DMSO) for biological evaluation[1][2]. Furthermore, the 2-aminothiazole core is a known Category 2 skin and eye irritant, and a Category 3 respiratory tract irritant[3].

To ensure absolute laboratory safety and scientific integrity, the following operational guide establishes the mandatory Personal Protective Equipment (PPE), handling protocols, and disposal plans for this compound.

Physicochemical Risk Assessment & PPE Rationale

When handling this compound, the primary risk vectors are inhalation of airborne particulates during powder transfer and dermal absorption during solubilization. The dimethoxy and phenyl substitutions significantly increase the molecule's partition coefficient (LogP). When a highly lipophilic compound is dissolved in a penetration-enhancing solvent like DMSO, the risk of systemic dermal absorption increases exponentially.

Mandatory PPE Matrix
Protection ZoneRecommended EquipmentScientific & Operational Justification
Ocular/Face ANSI Z87.1 / EN166 Chemical Splash GogglesProtects against micro-particulate aerosolization during the uncapping of static-charged powder vials. Safety glasses with side shields are insufficient for fine powders.
Dermal (Hands) Double-layered Nitrile Gloves (Min. 0.11 mm thickness)Critical: Latex provides near-zero resistance to DMSO. Nitrile must be used. Double-gloving is required so the outer glove can be immediately discarded if contaminated with the DMSO-compound stock solution.
Dermal (Body) Flame-resistant, 100% Cotton Lab Coat + Disposable SleevesSynthetic fabrics (like polyester) generate static electricity, which causes the lipophilic powder to "jump" and cling to surfaces. Cotton mitigates static generation.
Respiratory N95 / FFP2 Particulate Respirator (if handled outside containment)The 2-aminothiazole moiety is a known respiratory irritant (STOT SE 3)[3]. However, primary engineering controls (fume hoods) are preferred over relying solely on respirators.

Standard Operating Procedure: Handling & Solubilization

To maintain the integrity of your assays and the safety of your personnel, follow this self-validating workflow. Every step is designed to minimize exposure while preventing contamination of the stock solution.

Step 1: Environmental Preparation

  • Conduct all dry powder handling inside a certified Class II Biological Safety Cabinet (BSC) or a ductless weighing enclosure equipped with a HEPA filter.

  • Place an anti-static mat or use an anti-static zero-ionizer gun on the analytical balance to neutralize static charges on the compound and the weighing boat.

Step 2: Weighing and Transfer

  • Don all required PPE (Double nitrile gloves, goggles, lab coat).

  • Using a micro-spatula, carefully transfer the required mass of 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide into a pre-tared, amber glass vial. Causality note: Amber glass is recommended as many thiazole derivatives exhibit mild photosensitivity over prolonged storage.

  • Seal the vial tightly before removing it from the ventilated enclosure.

Step 3: Solubilization in DMSO

  • Calculate the required volume of anhydrous DMSO to achieve your target stock concentration (e.g., 10 mM).

  • Inject the DMSO directly into the sealed vial using a precision syringe, or open the vial strictly within the fume hood to add the solvent.

  • Vortex gently. If the compound resists dissolution—common for heavily substituted thiazolyl benzamides—sonicate the vial in a room-temperature water bath for 5–10 minutes[1]. Do not use heat, as this may degrade the amide bond.

  • Safety Check: If any DMSO solution touches your outer glove, remove the outer glove immediately, wash the inner gloved hands with ethanol, and don a new outer pair.

Exposure Mitigation & Workflow Visualization

The following diagram illustrates the critical safety checkpoints when transitioning the compound from a dry powder to a biologically active assay format.

G Start Dry Powder Handling (Static & Aerosol Risk) Ventilation Primary Engineering Control (Weighing Enclosure / Hood) Start->Ventilation Solubilization Solubilization in DMSO (High Dermal Penetration Risk) Ventilation->Solubilization PPE_DMSO Mandatory: Double Nitrile + Goggles Solubilization->PPE_DMSO Dictates PPE Assay In Vitro / In Vivo Assay Dosing Solubilization->Assay Disposal Hazardous Waste Stream (Incineration) Assay->Disposal

Caption: Safety workflow for handling thiazolyl benzamides, highlighting the critical DMSO dermal risk.

Spill Response and Disposal Plan

Because this compound is biologically active, waste must be treated as hazardous chemical waste. It must not enter the municipal water supply or general waste streams[3].

Solid Spill (Dry Powder):

  • Do not sweep. Sweeping aerosolizes the fine powder, increasing inhalation risk.

  • Cover the spill with absorbent paper towels.

  • Wet the towels carefully with a 70% Ethanol/Water solution to dissolve and trap the powder.

  • Wipe inward from the edges of the spill to the center.

  • Place all contaminated wipes into a designated, sealable solid hazardous waste container.

Liquid Spill (DMSO Stock Solution):

  • Immediately cover the spill with universal chemical absorbent pads or diatomaceous earth.

  • Once absorbed, collect the material using a disposable scoop and place it in a hazardous waste bin.

  • Wash the contaminated surface sequentially with soapy water, followed by a 70% Ethanol wipe-down to remove any residual lipophilic film.

Final Disposal:

  • Solid Waste: Vials, pipette tips, and gloves contaminated with the compound must be disposed of in clearly labeled solid hazardous waste containers slated for high-temperature incineration.

  • Liquid Waste: Unused stock solutions and assay wash buffers containing the compound must be collected in compatible, clearly labeled liquid waste carboys (typically non-halogenated organic waste, unless mixed with halogenated solvents) and managed by your institution's Environmental Health and Safety (EHS) department.

References

  • Hemphill, A., et al. "Structure-Function Relationship of Thiazolides, a Novel Class of Anti-Parasitic Drugs." Anti-Infective Agents in Medicinal Chemistry, vol. 6, no. 4, 2007. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 41684, Nitazoxanide." PubChem, U.S. National Library of Medicine. Available at: [Link]

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